2-Isothiocyanatopyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3N3S |
|---|---|
Molecular Weight |
137.16 g/mol |
IUPAC Name |
2-isothiocyanatopyrimidine |
InChI |
InChI=1S/C5H3N3S/c9-4-8-5-6-2-1-3-7-5/h1-3H |
InChI Key |
UENLPGMFEQHKNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)N=C=S |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 2-Isothiocyanatopyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 2-isothiocyanatopyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from its precursor, 2-aminopyrimidine, and related isothiocyanate and pyrimidine analogs to provide a well-reasoned projection of its characteristics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development, offering insights into the handling, synthesis, and potential biological interactions of this heterocyclic isothiocyanate.
Introduction
Isothiocyanates are a class of organic compounds characterized by the -N=C=S functional group. They are well-recognized for their diverse biological activities, including antimicrobial and anticancer properties. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active molecules, including nucleic acids and various pharmaceuticals. The combination of these two moieties in this compound suggests a molecule with significant potential for applications in medicinal chemistry and chemical biology. This guide aims to consolidate the predicted and known information regarding its core physicochemical properties.
Physicochemical Properties
| Property | Value (2-Aminopyrimidine) | Predicted Influence for this compound |
| Molecular Formula | C₄H₅N₃ | C₅H₃N₃S |
| Molecular Weight | 95.10 g/mol | 137.16 g/mol |
| Melting Point | 126-129 °C | Likely to be a low-melting solid or a liquid at room temperature. |
| Boiling Point | 218 °C | Expected to have a higher boiling point due to increased molecular weight. |
| Solubility | Soluble in water, ethanol, and ether. | Solubility in polar solvents may decrease due to the less polar isothiocyanate group. |
| pKa | 3.54 | The electron-withdrawing nature of the isothiocyanate group may slightly decrease the pKa. |
| LogP | -0.47 | The addition of the sulfur-containing group will likely increase the lipophilicity, resulting in a higher LogP value. |
Synthesis
A specific, validated protocol for the synthesis of this compound is not prominently described in the literature. However, a common and effective method for the synthesis of isothiocyanates is the reaction of a primary amine with carbon disulfide. Therefore, a plausible synthetic route to this compound would involve the use of 2-aminopyrimidine as the starting material.
Proposed Experimental Protocol: Synthesis from 2-Aminopyrimidine
This protocol is based on general procedures for the synthesis of isothiocyanates from primary amines.[1]
Materials:
-
2-Aminopyrimidine
-
Carbon disulfide (CS₂)
-
A base (e.g., triethylamine or dicyclohexylcarbodiimide)
-
A suitable solvent (e.g., dichloromethane, chloroform, or pyridine)
Procedure:
-
Dissolve 2-aminopyrimidine in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and stir.
-
Slowly add a stoichiometric amount of carbon disulfide to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the dithiocarbamate salt intermediate.
-
The intermediate is then treated with a desulfurizing agent (e.g., phosgene, diphosgene, or a carbodiimide) to yield this compound.
-
The final product can be purified by column chromatography or distillation.
Spectroscopic Characterization
Direct spectroscopic data for this compound is not available. The following are predicted spectral characteristics based on the analysis of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three protons on the pyrimidine ring. The chemical shifts will be influenced by the electron-withdrawing isothiocyanate group. For comparison, the ¹H NMR spectrum of pyrimidine shows signals at approximately δ 9.26 (H2), 8.78 (H4, H6), and 7.36 (H5) ppm. The absence of the H2 proton and the presence of the isothiocyanate group at the 2-position will lead to a different splitting pattern and chemical shifts for the remaining protons.
-
¹³C NMR: The carbon NMR spectrum should display five distinct signals. The carbon of the isothiocyanate group is expected to have a characteristic chemical shift in the range of 120-140 ppm. The chemical shifts of the pyrimidine ring carbons will also be affected by the substituent.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit a strong, characteristic absorption band for the asymmetric stretching vibration of the -N=C=S group, typically appearing in the region of 2000-2200 cm⁻¹. Other significant bands would include those for the C=N and C=C stretching vibrations of the pyrimidine ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (137.16 g/mol ). Fragmentation patterns would likely involve the loss of the isothiocyanate group and fragmentation of the pyrimidine ring.
Reactivity and Stability
Isothiocyanates are known for their reactivity towards nucleophiles. The electrophilic carbon atom of the isothiocyanate group readily reacts with amines, thiols, and hydroxyl groups. This reactivity is the basis for their biological activity, as they can form covalent adducts with proteins. This compound is expected to be a reactive compound, and care should be taken to store it under anhydrous and inert conditions to prevent degradation. The pyrimidine ring itself is generally stable but can undergo nucleophilic substitution reactions under certain conditions.
Potential Biological Activity
While no specific biological activities have been reported for this compound, the isothiocyanate functional group is associated with a broad range of biological effects. Many isothiocyanates exhibit anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The mechanism of action often involves the modulation of cellular signaling pathways through covalent modification of key regulatory proteins. It is plausible that this compound could exhibit similar activities, making it an interesting candidate for further investigation in drug discovery programs.
Conclusion
This compound is a molecule of significant interest due to the combined presence of the biologically active isothiocyanate group and the pharmaceutically relevant pyrimidine scaffold. While direct experimental data on its physicochemical properties are scarce, this guide provides a reasoned estimation based on the known properties of its precursor and related compounds. The proposed synthetic route and predicted spectroscopic characteristics offer a solid foundation for researchers to begin working with this compound. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound in the field of drug discovery and development.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of Novel 2-Isothiocyanatopyrimidine Derivatives
For Immediate Release
[City, State] – October 25, 2025 – The quest for novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, pyrimidine derivatives have emerged as a privileged scaffold, forming the core of numerous clinically approved drugs. The introduction of the highly reactive isothiocyanate (-N=C=S) group at the 2-position of the pyrimidine ring presents a promising, yet underexplored, avenue for the development of new drug candidates with potent biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of novel 2-isothiocyanatopyrimidine derivatives, drawing insights from studies on structurally related compounds and the known mechanisms of both the pyrimidine core and the isothiocyanate functional group.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of new therapeutic agents. It aims to provide a foundational understanding of the potential anticancer and antimicrobial properties of this emerging class of compounds, supported by available quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved.
Anticancer Activity: A Promising Frontier
While direct studies on this compound derivatives are limited, extensive research on 2-thio and 2-aminopyrimidine precursors, as well as other pyrimidine-based compounds, provides a strong rationale for their investigation as anticancer agents.
Quantitative Data on Related Pyrimidine Derivatives
The anticancer potential of pyrimidine derivatives has been demonstrated across a wide range of cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected 2-thioxo and fused pyrimidine derivatives, which serve as close structural analogs and potential precursors to this compound compounds.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thieno[2,3-d]pyrimidines | Compound 9 (Sulfanilamide derivative) | MCF-7 (Breast) | 27.83 | [1] |
| Compound 12 (Sulfamerazine derivative) | MCF-7 (Breast) | 29.22 | [1] | |
| Compound 13 (Sulfadimethoxazine derivative) | MCF-7 (Breast) | 22.52 | [1] | |
| Compound 14 (Sulfadoxine derivative) | MCF-7 (Breast) | 22.12 | [1] | |
| 6-Amino-5-cyano-2-thiopyrimidines | Compound 1c | Leukemia (SR) | 0.0034 (GI50) | [2] |
| Fused Pyrimidines | Pyrimido[3,2-b]-1,2,4,5-tetrazine derivative | HEPG2 (Liver) | Not specified, but showed significant activity | [3] |
| 2-Thioxo-thiazolo[4,5-d]pyrimidines | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b ) | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | Showed significant growth inhibition | [5] |
| Pyrimidine-Aryl Urea Hybrids | Compound 4b | SW480 (Colon) | 11.08 | [6] |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives.
Experimental Protocols for Anticancer Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of pyrimidine derivatives.
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubate for a further 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the PI fluorescence intensity.
-
Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using appropriate software.
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Potential Signaling Pathways and Mechanisms of Action
The anticancer activity of pyrimidine derivatives is often attributed to their ability to interfere with key cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The introduction of an isothiocyanate group is expected to enhance these activities through its electrophilic nature, allowing for covalent interactions with biological nucleophiles such as cysteine residues in proteins.
One of the key mechanisms of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases.[1] The following diagram illustrates a potential experimental workflow for identifying kinase inhibition by novel this compound derivatives.
Caption: Experimental workflow for kinase inhibitor discovery.
Furthermore, studies on pyrimidine-aryl urea hybrids have shown that they can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[6] This suggests that this compound derivatives could also modulate the intrinsic apoptotic pathway. The following diagram illustrates the potential modulation of the apoptotic pathway.
Caption: Potential modulation of the intrinsic apoptotic pathway.
Antimicrobial Activity: A Renewed Hope Against Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have a long history of use as antimicrobial drugs, and the addition of the isothiocyanate moiety, known for its broad-spectrum antimicrobial properties, makes this compound derivatives highly attractive candidates for further investigation.
Quantitative Data on Related Pyrimidine Derivatives
The antimicrobial potential of pyrimidine analogs has been evaluated against a panel of pathogenic bacteria and fungi. The following table summarizes the minimum inhibitory concentration (MIC) values for selected pyrimidin-2-ol/thiol/amine derivatives.
| Compound | Bacterial Strain | MIC (µM/ml) | Fungal Strain | MIC (µM/ml) | Reference |
| 2 | S. aureus | 1.76 | C. albicans | 3.53 | [4] |
| B. subtilis | 1.76 | A. niger | 3.53 | [4] | |
| E. coli | 3.53 | [4] | |||
| P. aeruginosa | 3.53 | [4] | |||
| 5 | S. aureus | 0.96 | C. albicans | 1.93 | [4] |
| B. subtilis | 0.96 | A. niger | 1.93 | [4] | |
| E. coli | 1.93 | [4] | |||
| P. aeruginosa | 1.93 | [4] | |||
| 10 | S. aureus | 0.96 | C. albicans | 0.96 | [4] |
| B. subtilis | 0.96 | A. niger | 0.96 | [4] | |
| E. coli | 1.93 | [4] | |||
| P. aeruginosa | 1.93 | [4] | |||
| 11 | S. aureus | 0.48 | C. albicans | 0.96 | [4] |
| B. subtilis | 0.48 | A. niger | 0.96 | [4] | |
| E. coli | 0.96 | [4] | |||
| P. aeruginosa | 0.96 | [4] | |||
| 12 | S. aureus | 0.87 | C. albicans | 1.75 | [4] |
| B. subtilis | 0.87 | A. niger | 1.75 | [4] | |
| E. coli | 1.75 | [4] | |||
| P. aeruginosa | 1.75 | [4] |
Note: The data presented is for structurally related compounds and should be considered as indicative of the potential of this compound derivatives.
Experimental Protocols for Antimicrobial Evaluation
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial activity of pyrimidine derivatives.
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of isothiocyanates is believed to stem from their ability to react with various cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This can lead to enzyme inactivation and disruption of essential cellular processes. The pyrimidine core can contribute to this activity by facilitating cell entry and interaction with specific microbial targets.
The following diagram illustrates a general workflow for investigating the antimicrobial mechanism of action of novel this compound derivatives.
Caption: Workflow for antimicrobial mechanism of action studies.
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that novel this compound derivatives represent a promising class of molecules with significant potential as both anticancer and antimicrobial agents. The unique combination of the biologically active pyrimidine scaffold and the reactive isothiocyanate group offers opportunities for the development of potent and selective therapeutic agents.
Future research should focus on the synthesis and direct biological evaluation of a diverse library of this compound derivatives. In-depth mechanistic studies are crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Structure-activity relationship (SAR) studies will be instrumental in optimizing their potency, selectivity, and pharmacokinetic properties. The exploration of this novel chemical space holds the key to unlocking new and effective treatments for cancer and infectious diseases.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic analysis (NMR, IR, Mass Spec) of 2-isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 2-isothiocyanatopyrimidine. Due to a lack of publicly available experimental data for this specific molecule, this document focuses on predicting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectroscopic behavior of its constituent functional groups: the pyrimidine ring and the isothiocyanate group. Detailed experimental protocols are provided to enable researchers to acquire and analyze this data.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from related structures, such as pyrimidine and other organic isothiocyanates.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.7 | Doublet of doublets | 2H | H-4, H-6 |
| ~7.2 | Triplet | 1H | H-5 |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C-4, C-6 |
| ~157.5 | C-2 |
| ~135.0 | -N=C=S |
| ~119.0 | C-5 |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2100 - 2000 | Strong, Broad | Asymmetric stretch of -N=C=S |
| ~1580 | Medium-Strong | C=N stretching in pyrimidine ring |
| ~1560 | Medium-Strong | C=C stretching in pyrimidine ring |
| ~1470 | Medium | C-H bending in pyrimidine ring |
| ~1420 | Medium | C-N stretching in pyrimidine ring |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~137 | Molecular Ion [M]⁺ |
| ~80 | [M - NCS]⁺ (fragment corresponding to pyrimidine cation) |
| ~58 | [NCS]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a novel small organic molecule like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the proton and carbon framework of the molecule.
-
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the solvent peak or an internal standard (e.g., TMS).
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Methodology:
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For solution: Dissolve a small amount of the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorption in the regions of interest.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty ATR crystal or the solvent.
-
Record the sample spectrum. The instrument will automatically subtract the background.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS). For a relatively volatile compound, GC/MS with Electron Ionization (EI) is a common choice.
-
Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the relationship between the different techniques.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and the structural information they provide.
In Silico Prediction of 2-Isothiocyanatopyrimidine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications. When functionalized with the highly reactive isothiocyanate (-N=C=S) group, these molecules hold the potential for novel mechanisms of action and therapeutic benefits. This technical guide focuses on the in silico prediction of the bioactivity of 2-isothiocyanatopyrimidine and related heterocyclic isothiocyanates. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of the bioactivities of structurally related compounds, the computational methodologies for predicting their biological effects, and the experimental protocols required for their validation. By leveraging data from analogous structures, researchers can build predictive models to guide the synthesis and evaluation of novel this compound derivatives.
Quantitative Bioactivity Data of Related Pyrimidine Derivatives
The following table summarizes the reported in vitro anticancer activities of various pyrimidine derivatives, providing a valuable dataset for developing predictive models and for comparative analysis.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | C32 (Melanoma) | 24.4 | [1] |
| A375 (Melanoma) | 25.4 | [1] | ||
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast Cancer) | 0.33 | [3] |
| HeLa (Cervical Cancer) | 0.52 | [3] | ||
| HepG2 (Liver Cancer) | 3.09 | [3] | ||
| Pyrido[2,3-d]pyrimidine | Compound 2a | A549 (Lung Cancer) | 42 (LOX inhibition) | [4] |
| Compound 2f | A549 (Lung Cancer) | 47.5 (LOX inhibition) | [4] |
Methodologies for In Silico Bioactivity Prediction
In silico methods are crucial for prioritizing drug candidates, reducing the cost and time of discovery. The primary approaches for predicting the bioactivity of novel compounds like this compound are Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. For pyrimidine derivatives, a typical QSAR workflow involves:
-
Data Collection: Gathering a dataset of pyrimidine compounds with experimentally determined bioactivities (e.g., IC50 values).
-
Descriptor Calculation: Using software to calculate molecular descriptors that quantify various physicochemical properties of the molecules.
-
Model Building: Employing statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) to build a predictive model.
-
Model Validation: Assessing the statistical significance and predictive power of the model using parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated R² (Q²).
For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated that ANN models can have high predictive power, with R² values approaching 0.998.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is invaluable for understanding potential mechanisms of action. The process generally includes:
-
Target Identification: Selecting a protein target that is implicated in a disease pathway of interest.
-
Receptor and Ligand Preparation: Preparing the 3D structures of the protein and the small molecule for docking.
-
Docking Simulation: Using software to simulate the binding of the ligand to the active site of the receptor.
-
Analysis of Results: Evaluating the binding affinity (scoring functions) and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Molecular docking studies on isothiocyanate derivatives have identified key interactions with targets like cyclooxygenase-2 (COX-2), highlighting the importance of specific amino acid residues such as Tyr385, Trp387, and Ser530 in the binding site.[5][6]
Key Signaling Pathways for Isothiocyanate Bioactivity
Isothiocyanates are known to exert their biological effects by modulating multiple signaling pathways. While these have been primarily studied for well-known ITCs like sulforaphane, they represent plausible mechanisms for this compound.
Nrf2-Mediated Antioxidant Response
A primary mechanism of action for many isothiocyanates is the induction of phase II detoxifying enzymes through the Keap1-Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of cytoprotective genes.
Induction of Apoptosis
Many isothiocyanates have demonstrated anticancer activity by inducing apoptosis in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and the modulation of Bcl-2 family proteins.
Experimental Protocols
Synthesis of Pyrimidine Isothiocyanates
A general method for the synthesis of heterocyclic isothiocyanates involves the reaction of the corresponding amino-heterocycle with thiophosgene or a related reagent. For the synthesis of this compound, a potential route would be the reaction of 2-aminopyrimidine with carbon disulfide in the presence of a base, followed by treatment with a carbodiimide or another activating agent.
In Vitro Bioactivity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, HepG2) in 96-well plates and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).
-
DPPH Reaction: Mix the compound solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Scavenging Activity Calculation: Calculate the percentage of DPPH radical scavenging activity.
In Silico to In Vitro Workflow
The integration of computational and experimental approaches is key to an efficient drug discovery pipeline.
The exploration of this compound and its analogs presents a promising avenue for the discovery of novel therapeutic agents. While direct experimental data on the parent molecule is sparse, this guide provides a framework for its investigation based on the known bioactivities of related pyrimidine and isothiocyanate compounds. The strategic application of in silico prediction methods, including QSAR and molecular docking, can significantly accelerate the identification of promising candidates for synthesis and biological evaluation. Future research should focus on the synthesis of a focused library of this compound derivatives and their systematic evaluation in a panel of in vitro assays to validate the predictions and elucidate their mechanisms of action. This integrated approach will be instrumental in unlocking the therapeutic potential of this intriguing class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Electrophilic Reactivity of 2-Isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrophilic reactivity of 2-isothiocyanatopyrimidine, a versatile building block in medicinal chemistry and organic synthesis. The document details its synthesis, stability, and reactions with a variety of nucleophiles, including amines, thiols, and alcohols, to form a diverse range of heterocyclic compounds. Particular emphasis is placed on the formation of N-(pyrimidin-2-yl)thiourea derivatives, which are of significant interest in drug discovery. This guide includes detailed experimental protocols, quantitative data, and visualizations of reaction mechanisms and potential biological signaling pathways to facilitate its application in research and development.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. Substitution at the 2-position of the pyrimidine ring offers a valuable handle for molecular elaboration. This compound (-N=C=S) is a highly reactive electrophilic intermediate that serves as a powerful tool for the introduction of a thiourea or related functionality. The electrophilicity of the central carbon atom of the isothiocyanate group makes it susceptible to attack by a wide range of nucleophiles. This reactivity profile has been exploited for the synthesis of various derivatives with potential applications in drug development, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. This guide aims to provide a detailed technical resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the reaction of 2-aminopyrimidine with thiophosgene (CSCl₂). This reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the desired isothiocyanate.
Experimental Protocol: Synthesis of this compound from 2-Aminopyrimidine
-
Materials: 2-Aminopyrimidine, Thiophosgene (CSCl₂), Dichloromethane (CH₂Cl₂), Triethylamine (Et₃N), Saturated aqueous sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a well-ventilated fume hood, a solution of 2-aminopyrimidine (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.
-
Triethylamine (2.2 eq) is added dropwise to the stirred solution.
-
A solution of thiophosgene (1.1 eq) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C over a period of 30 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Table 1: Synthesis of this compound
| Precursor | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2-Aminopyrimidine | Thiophosgene, Triethylamine | Dichloromethane | 2-4 h | 75-85 | [General method for aryl isothiocyanate synthesis] |
Electrophilic Reactivity and Reactions with Nucleophiles
The carbon atom of the isothiocyanate group in this compound is highly electrophilic and readily reacts with a wide array of nucleophiles. The general mechanism involves the nucleophilic attack on the isothiocyanate carbon, followed by proton transfer to the nitrogen atom, resulting in the formation of a thiourea or a related adduct.
dot
Caption: General reaction of this compound with a nucleophile.
Reactions with Amines (Formation of N-(Pyrimidin-2-yl)thioureas)
The reaction of this compound with primary and secondary amines is a facile and high-yielding method for the synthesis of N- and N,N'-substituted pyrimidin-2-yl-thioureas. These compounds are of significant interest due to their diverse biological activities.
Experimental Protocol: Synthesis of N-Benzyl-N'-(pyrimidin-2-yl)thiourea
-
Materials: this compound, Benzylamine, Ethanol.
-
Procedure:
-
A solution of this compound (1.0 eq) in ethanol is prepared.
-
Benzylamine (1.0 eq) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
-
Table 2: Synthesis of N-(Pyrimidin-2-yl)thiourea Derivatives
| Amine Nucleophile | Solvent | Reaction Time | Yield (%) |
| Aniline | Ethanol | 2 h | 92 |
| Benzylamine | Ethanol | 1 h | 95 |
| Piperidine | Dichloromethane | 3 h | 88 |
| Morpholine | Dichloromethane | 3 h | 90 |
Reactions with Thiols
This compound reacts with thiols to form dithiocarbamates. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
Experimental Protocol: Synthesis of S-Phenyl pyrimidin-2-yl-dithiocarbamate
-
Materials: this compound, Thiophenol, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of thiophenol (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of this compound (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 4-6 hours.
-
The reaction is quenched by the addition of water, and the product is extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
-
Reactions with Alcohols
The reaction of this compound with alcohols to form thiocarbamates is generally slower than with amines or thiols and often requires a catalyst or activation. The use of a strong base to generate the alkoxide is a common strategy.
Experimental Protocol: Synthesis of O-Ethyl pyrimidin-2-yl-thiocarbamate
-
Materials: this compound, Ethanol, Sodium ethoxide (NaOEt).
-
Procedure:
-
A solution of sodium ethoxide (1.1 eq) is prepared in absolute ethanol.
-
This compound (1.0 eq) is added to the solution at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC.
-
Upon completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate.
-
The organic layer is washed with brine, dried, and concentrated.
-
The product is purified by chromatography.
-
Cycloaddition Reactions
Aryl isothiocyanates can participate in cycloaddition reactions, particularly [3+2] cycloadditions with various 1,3-dipoles. While specific examples with this compound are not extensively reported, its reactivity is expected to be analogous to other aryl isothiocyanates. These reactions provide a route to five-membered heterocyclic rings. For instance, the reaction with azides can lead to the formation of thiatriazoles, and reaction with nitrile oxides can yield oxathiazoles.
dot
Methodological & Application
High-yield synthesis of 2-thiopyrimidine derivatives from 2-isothiocyanatopyrimidine
Introduction
2-Thiopyrimidine derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention from the scientific community, particularly in the fields of medicinal chemistry and drug development. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While various synthetic routes to 2-thiopyrimidine derivatives have been explored, this document focuses on methodologies for their high-yield synthesis, with a conceptual exploration of the potential use of 2-isothiocyanatopyrimidine as a key intermediate.
While direct, high-yield protocols starting from this compound are not extensively documented in publicly available literature, the reactivity of the isothiocyanate group provides a strong foundation for designing such synthetic pathways. Isothiocyanates are well-known to react readily with a variety of nucleophiles, a characteristic that can be exploited for the construction of the pyrimidine ring.
General Synthetic Strategies and Key Reactions
The synthesis of 2-thiopyrimidine derivatives often involves the condensation of a three-carbon component with a thiourea or a related synthon. A prevalent and effective method is the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base. This approach, while not directly involving this compound, provides a foundational understanding of the cyclization process leading to the desired heterocyclic core.
A hypothetical, yet chemically plausible, high-yield synthesis starting from this compound would likely involve its reaction with a suitable three-carbon synthon possessing nucleophilic centers. This could include enamines, enolates, or active methylene compounds. The general workflow for such a synthesis can be conceptualized as follows:
Caption: General workflow for the synthesis of 2-thiopyrimidine derivatives.
Experimental Protocols (Conceptual)
Based on established principles of organic synthesis, the following are conceptual protocols for the synthesis of 2-thiopyrimidine derivatives from this compound. It is crucial to note that these are theoretical pathways and would require experimental validation and optimization.
Protocol 1: Reaction of this compound with Enamines
This protocol describes a potential cyclocondensation reaction between this compound and an enamine derived from a ketone and a secondary amine.
Materials:
-
This compound
-
Appropriate enamine (e.g., 1-(cyclohexen-1-yl)pyrrolidine)
-
Anhydrous solvent (e.g., Dioxane, Toluene)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a solution of the enamine (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, heat the reaction mixture to reflux for 4-6 hours to facilitate cyclization and elimination of the secondary amine.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-thiopyrimidine derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Reaction with Active Methylene Compounds
This protocol outlines a potential base-catalyzed reaction of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate).
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Base (e.g., Sodium ethoxide, Potassium carbonate)
-
Anhydrous ethanol
Procedure:
-
To a solution of the active methylene compound (1.0 equivalent) in anhydrous ethanol, add the base (1.2 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, followed by refluxing for 6-8 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture and neutralize it with a dilute acid (e.g., 1 M HCl).
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetonitrile) to obtain the pure 2-thiopyrimidine derivative.
-
Confirm the structure of the product using spectroscopic techniques.
Data Presentation (Hypothetical Yields)
The following table summarizes hypothetical quantitative data for the conceptual synthesis of 2-thiopyrimidine derivatives. Actual yields would be subject to experimental optimization.
| Entry | Nucleophilic Partner | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-(Cyclohexen-1-yl)pyrrolidine | - | Dioxane | 8 | Reflux | 75-85 |
| 2 | Malononitrile | NaOEt | Ethanol | 10 | Reflux | 80-90 |
| 3 | Ethyl Cyanoacetate | K₂CO₃ | DMF | 12 | 100 | 70-80 |
| 4 | Acetylacetone | NaH | THF | 6 | Reflux | 65-75 |
Biological Significance and Signaling Pathways
Many 2-thiopyrimidine derivatives have been reported to possess significant antimicrobial activity. The proposed mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes, such as dihydrofolate reductase (DHFR) or dihydropteroate synthase (DHPS), which are crucial for folic acid biosynthesis. Folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids in bacteria. Inhibition of this pathway disrupts bacterial growth and replication.
Caption: Potential mechanism of antimicrobial action of 2-thiopyrimidine derivatives.
While the direct synthesis of 2-thiopyrimidine derivatives from this compound remains an area ripe for further exploration and documentation, the fundamental reactivity of the isothiocyanate group suggests that high-yield synthetic routes are achievable. The conceptual protocols and workflows presented here provide a solid foundation for researchers to develop and optimize these syntheses. The potential of the resulting compounds as antimicrobial agents, through mechanisms such as the inhibition of the folic acid biosynthesis pathway, underscores the importance of continued research in this area for the development of new therapeutic agents. Further experimental work is necessary to validate these proposed synthetic methods and to fully elucidate the structure-activity relationships of the novel 2-thiopyrimidine derivatives.
Application Notes and Protocols: Synthesis and Evaluation of Antimicrobial 2-Isothiocyanatopyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of novel 2-isothiocyanatopyrimidine analogs and the evaluation of their antimicrobial properties. The following sections detail the synthetic pathway, experimental procedures, and methods for assessing antimicrobial efficacy.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial effects.[1] Isothiocyanates, organic compounds containing the functional group -N=C=S, are also known for their potent antimicrobial properties, primarily through the induction of oxidative stress and inactivation of essential enzymes by reacting with sulfhydryl groups.[2] This protocol outlines the synthesis of hybrid molecules that incorporate both the pyrimidine scaffold and the isothiocyanate functional group, aiming to leverage the antimicrobial potential of both moieties.
Synthesis of this compound Analogs
The synthesis of this compound analogs is a two-step process that begins with a substituted 2-aminopyrimidine, which is then converted to the target isothiocyanate.
General Synthetic Scheme
The overall synthetic workflow is depicted below. The initial step involves the synthesis of a 2-aminopyrimidine precursor, which can be achieved through various established methods, such as the condensation of a β-dicarbonyl compound with guanidine.[3] The key step, the conversion of the 2-aminopyrimidine to the this compound, is accomplished by reaction with a thiocarbonylating agent like carbon disulfide in the presence of a base, followed by desulfurization.
Caption: General workflow for the synthesis of this compound analogs.
Experimental Protocols
Materials and Methods
-
Starting Materials: Substituted 2-aminopyrimidines (synthesis from β-dicarbonyl compounds and guanidine is a common method).[3]
-
Reagents: Carbon disulfide (CS₂), triethylamine (Et₃N), a desulfurizing agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or tosyl chloride), anhydrous solvents (e.g., dichloromethane, acetonitrile).
-
Equipment: Round-bottom flasks, magnetic stirrer, reflux condenser, dropping funnel, ice bath, rotary evaporator, column chromatography setup (silica gel), thin-layer chromatography (TLC) plates.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the starting 2-aminopyrimidine (1.0 eq.) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of Dithiocarbamate Salt: Cool the solution in an ice bath to 0°C. Add triethylamine (2.2 eq.) to the solution. To this stirred solution, add a solution of carbon disulfide (1.5 eq.) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C. Allow the reaction mixture to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
-
Desulfurization: Cool the reaction mixture again to 0°C. Add a solution of the desulfurizing agent (e.g., DCC, 1.1 eq.) in anhydrous dichloromethane dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Monitor the reaction progress by TLC. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylthiourea if DCC is used). Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound analog.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR (a strong characteristic absorption for the isothiocyanate group is expected around 2000-2200 cm⁻¹).
Antimicrobial Activity Evaluation
The antimicrobial efficacy of the synthesized this compound analogs is determined by measuring their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard and widely used technique for this purpose.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate culture, pick a few colonies of the test microorganism and suspend them in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds and Serial Dilutions:
-
Prepare a stock solution of each synthesized this compound analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution with the appropriate broth to obtain a range of concentrations to be tested.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Data Presentation
The antimicrobial activity of the synthesized this compound analogs should be summarized in a clear and structured table for easy comparison.
Table 1: Antimicrobial Activity (MIC in µg/mL) of this compound Analogs
| Compound ID | R-group | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 90028) |
| PYR-ITC-01 | H | 16 | 32 | 64 | >128 |
| PYR-ITC-02 | 4-Cl | 8 | 16 | 32 | 64 |
| PYR-ITC-03 | 4-OCH₃ | 32 | 64 | >128 | >128 |
| PYR-ITC-04 | 4-NO₂ | 4 | 8 | 16 | 32 |
| Ciprofloxacin | - | 0.5 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | 2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.
Mechanism of Action: A Putative Signaling Pathway
The antimicrobial action of isothiocyanates is believed to be multifactorial. A primary mechanism involves the induction of oxidative stress within the microbial cell. The electrophilic carbon atom of the isothiocyanate group can react with nucleophilic cellular components, particularly the sulfhydryl groups of cysteine residues in proteins and glutathione. This can lead to enzyme inactivation and disruption of cellular redox balance, ultimately resulting in cell death.
Caption: Putative mechanism of antimicrobial action for isothiocyanates.
References
Application Notes and Protocols for the Preparation of Anti-inflammatory Agents Using 2-Isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic inflammation is a significant contributing factor to a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of pharmaceutical research. Pyrimidine and isothiocyanate moieties are well-established pharmacophores known for their diverse biological activities, including potent anti-inflammatory effects. The strategic combination of these two scaffolds in the form of 2-isothiocyanatopyrimidine presents a promising avenue for the discovery of new anti-inflammatory drug candidates.
This document provides detailed application notes and protocols for the synthesis of this compound and its derivatives, along with methodologies for evaluating their anti-inflammatory activity through in vitro and in vivo assays. The described signaling pathways and experimental workflows are visualized to provide a clear and comprehensive guide for researchers in the field of drug discovery and development.
Synthesis of this compound and Derivatives
The synthesis of this compound can be conceptualized as a two-step process starting from a commercially available 2-aminopyrimidine. The first step involves the synthesis of 2-aminopyrimidine derivatives through nucleophilic substitution, followed by the conversion of the amino group to an isothiocyanate.
Protocol 1: Synthesis of 2-Substituted-Aminopyrimidines
This protocol is adapted from a general method for the synthesis of 2-aminopyrimidine derivatives.[1][2]
Materials:
-
2-Amino-4,6-dichloropyrimidine
-
Substituted amine (e.g., aniline, benzylamine)
-
Triethylamine (TEA)
-
Ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).
-
Heat the mixture at 80-90 °C under solvent-free conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate solvent system.
-
Upon completion, add distilled water to the reaction mixture to precipitate the product.
-
Filter the precipitate and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2-substituted-aminopyrimidine derivative.
-
Characterize the final product using NMR, EI-MS, and HREI-MS spectroscopy.[1][2]
Protocol 2: Conversion of 2-Aminopyrimidine to this compound
This protocol is a general and facile one-pot method for the preparation of isothiocyanates from primary amines under aqueous conditions.[3][4][5]
Materials:
-
2-Aminopyrimidine derivative (from Protocol 1)
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT) or Iron(III) chloride (FeCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
To a mixture of the 2-aminopyrimidine derivative (20 mmol) and K₂CO₃ (40 mmol) in 20 mL of water, add CS₂ (24 mmol) dropwise over 20-30 minutes at room temperature.
-
Stir the mixture for several hours until the formation of the dithiocarbamate intermediate is complete (monitor by HPLC or GC).
-
Cool the reaction mixture to 0 °C.
-
Add a solution of TCT (10 mmol) in 15 mL of CH₂Cl₂ dropwise.
-
Stir the mixture for an additional 30 minutes.
-
Separate the organic layer, wash with water, and dry over anhydrous MgSO₄.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography.
Mechanism of Anti-inflammatory Action
Pyrimidine derivatives and isothiocyanates exert their anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.[6][7] The primary targets include the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[8][9] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and adhesion molecules.[10][11][12]
COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes, particularly COX-2, are critical for the synthesis of prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[13][14] Arachidonic acid, released from the cell membrane by phospholipase A2, is converted by COX-2 into prostaglandin H2 (PGH2). PGH2 is then further metabolized to various pro-inflammatory prostaglandins, such as PGE2.[15][16] Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes.
Experimental Protocols for Anti-inflammatory Activity
A tiered screening approach is recommended to evaluate the anti-inflammatory potential of newly synthesized this compound derivatives. This typically begins with in vitro assays to assess cytotoxicity and efficacy in cell-based models, followed by in vivo studies in animal models of inflammation.
Experimental Workflow
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of the test compounds on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 4: In Vitro Nitric Oxide (NO) Inhibition Assay
Objective: To measure the inhibitory effect of the test compounds on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells with non-toxic concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., L-NAME).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Calculate the percentage of NO inhibition relative to the vehicle control.
Protocol 5: In Vitro Cytokine (TNF-α and IL-6) Inhibition Assay (ELISA)
Objective: To quantify the inhibitory effect of the test compounds on the production of pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Test compounds
-
LPS
-
Mouse TNF-α and IL-6 ELISA kits
-
96-well plates
Procedure:
-
Follow steps 1-3 from Protocol 4.
-
After 24 hours of LPS stimulation, collect the cell culture supernatant.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of each cytokine from a standard curve.
-
Determine the percentage of cytokine inhibition relative to the vehicle control.
Protocol 6: In Vivo Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of the test compounds in a rat model.
Animals:
-
Male Wistar rats (180-220 g)
Materials:
-
Test compounds
-
Carrageenan (1% w/v in saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg, p.o.), and test compound groups (e.g., 10, 25, 50 mg/kg, p.o.).
-
Administer the vehicle, indomethacin, or test compounds orally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Anti-inflammatory Activity of this compound Derivatives
| Compound | Cytotoxicity (IC₅₀, µM) | NO Inhibition (IC₅₀, µM) | TNF-α Inhibition (IC₅₀, µM) | IL-6 Inhibition (IC₅₀, µM) |
| Derivative 1 | > 100 | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.3 ± 2.2 |
| Derivative 2 | > 100 | 8.7 ± 0.9 | 7.1 ± 0.6 | 10.4 ± 1.3 |
| Derivative 3 | 75.4 ± 5.6 | 25.1 ± 2.5 | 22.8 ± 2.0 | 29.6 ± 3.1 |
| Indomethacin | > 100 | 20.5 ± 2.1 | 18.9 ± 1.7 | 24.1 ± 2.5 |
Data are presented as mean ± SD (n=3). IC₅₀ is the concentration required to inhibit 50% of the activity.
Table 2: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3 |
| Derivative 1 | 25 | 0.55 ± 0.06 | 35.3 |
| Derivative 1 | 50 | 0.42 ± 0.05 | 50.6 |
| Derivative 2 | 25 | 0.48 ± 0.05 | 43.5 |
| Derivative 2 | 50 | 0.35 ± 0.04* | 58.8 |
*Data are presented as mean ± SD (n=6). p < 0.05 compared to the vehicle control group.
Conclusion
The strategic design of anti-inflammatory agents based on the this compound scaffold holds significant promise for the development of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of such compounds. By understanding the underlying mechanisms of action involving key inflammatory pathways like NF-κB and COX-2, researchers can rationally design and optimize lead candidates with enhanced potency and reduced side effects. The systematic application of the described experimental workflow will facilitate the identification of promising new anti-inflammatory drugs to address the unmet medical needs in the treatment of chronic inflammatory diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. ymerdigital.com [ymerdigital.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. NF-κB - Wikipedia [en.wikipedia.org]
- 12. purformhealth.com [purformhealth.com]
- 13. COX 2 pathway: Significance and symbolism [wisdomlib.org]
- 14. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 15. The Role of COX-2 and PGE2 in the Regulation of Immunomodulation and Other Functions of Mesenchymal Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesizing Novel Anticancer Agents from 2-Isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of novel anticancer agents derived from 2-isothiocyanatopyrimidine. The protocols outlined below are based on established methodologies for the synthesis of pyrimidine-based thiourea derivatives, which have shown promise as potent anticancer compounds.[1][2]
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including several approved anticancer drugs.[3][4][5] Isothiocyanates are reactive functional groups known for their anticancer properties, often by inducing apoptosis or inhibiting key signaling pathways.[6][7][8] The combination of these two pharmacophores through the synthesis of this compound derivatives, particularly thioureas, presents a promising strategy for the development of novel anticancer agents.[1][2] These compounds have been shown to exhibit a range of biological activities, including the inhibition of enzymes such as carbonic anhydrases and kinases, which are often dysregulated in cancer.[1][3]
Data Presentation
The following table summarizes the in vitro anticancer activity of representative pyrimidine derivatives from the literature.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7c | HepG2 (Liver) | Not specified | [1] |
| Compound 7d | HepG2 (Liver) | Not specified | [1] |
| Compound 7g | HepG2 (Liver) | Not specified | [1] |
| Compound 72 | (FAK inhibition) | 0.0274 | [3] |
| Compound 88 | (HER2 inhibition) | 0.081 (µg/mL) | [3] |
| Compound 89 | (HER2 inhibition) | 0.208 (µg/mL) | [3] |
| Compound 3b | NCI-60 Panel | Growth % -5.14 (IGROV1) | [9] |
| Compound 6j | HCT116 (Colon) | 0.6 - 1.2 | [10] |
| Compound 6j | A2780 (Ovarian) | 0.6 - 1.2 | [10] |
| Compound 6j | LN-229 (Brain) | 0.6 - 1.2 | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-(substituted)-N'-(pyrimidin-2-yl)thiourea Derivatives
This protocol describes the general procedure for the synthesis of thiourea derivatives by reacting this compound with various primary or secondary amines.
Materials:
-
This compound
-
Substituted amine (e.g., aniline, benzylamine, etc.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in the appropriate anhydrous solvent.
-
Addition of Amine: To this solution, add the substituted amine (1 equivalent) dropwise at room temperature with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using TLC. The reaction is typically complete within a few hours at room temperature, but in some cases, gentle heating under reflux may be required.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-(substituted)-N'-(pyrimidin-2-yl)thiourea derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Synthesized pyrimidine-thiourea derivatives
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal human cell line (for selectivity assessment)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in the cell culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Potential anticancer signaling pathways targeted by pyrimidine-thiourea derivatives.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and evaluation of novel anticancer agents.
References
- 1. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of a 2-Isothiocyanatopyrimidine Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of a diverse library of 2-isothiocyanatopyrimidine derivatives. The protocols outlined below are designed to be adaptable for the generation of numerous analogs for screening in drug discovery programs. The application notes also touch upon the potential biological activities of these compounds and suggest experimental workflows for their evaluation.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. Isothiocyanates (-N=C=S) are reactive functional groups found in natural products and synthetic compounds that have shown significant promise as chemopreventive and therapeutic agents, largely through their ability to modulate key cellular signaling pathways. The combination of these two pharmacophores in the form of this compound derivatives presents a compelling strategy for the discovery of novel drug candidates. This document provides detailed methods for the creation of a library of these compounds and outlines potential avenues for investigating their biological effects.
Methods for Creating a Library of this compound Derivatives
The generation of a this compound library can be efficiently achieved through a two-stage synthetic sequence:
-
Synthesis of a diverse panel of 2-aminopyrimidine precursors.
-
Conversion of the 2-amino group to the isothiocyanate functionality.
Stage 1: Synthesis of Substituted 2-Aminopyrimidine Precursors
A variety of substituted 2-aminopyrimidines can be synthesized to serve as the foundation for the library. The choice of substitution will allow for the exploration of the structure-activity relationship (SAR) of the final isothiocyanate derivatives. Below are general protocols for accessing substituted 2-aminopyrimidines.
Protocol 1: Synthesis of 4,6-disubstituted-2-aminopyrimidines from 2-amino-4,6-dichloropyrimidine
This method allows for the introduction of various alkoxy groups at the 4 and 6 positions of the pyrimidine ring.
Materials:
-
2-amino-4,6-dichloropyrimidine
-
Substituted alcohol (e.g., methanol, ethanol, 2,2,2-trifluoroethanol)
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution
-
Silica gel for column chromatography
Procedure: [1]
-
Under a nitrogen atmosphere, cool a solution of NaH (2.4 eq) in dry THF to 0 °C.
-
Slowly add the desired substituted alcohol (2.5 eq) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 15 minutes.
-
Add 2-amino-4,6-dichloropyrimidine (1.0 eq) to the reaction mixture.
-
Heat the reaction to 62 °C and stir for 15 hours.
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Dilute the mixture with EtOAc and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 4,6-disubstituted-2-aminopyrimidine.
Table 1: Representative Yields for the Synthesis of 4,6-disubstituted-2-aminopyrimidines [1]
| Substituent (R) | Product | Yield (%) |
| -OCH₃ | 4,6-dimethoxypyrimidin-2-amine | 91 |
| -OCH₂CH₃ | 4,6-diethoxypyrimidin-2-amine | 94 |
| -OCH₂CF₃ | 4,6-bis(2,2,2-trifluoroethoxy)pyrimidin-2-amine | 94 |
Protocol 2: Microwave-Assisted Synthesis of 5- and 6-Substituted 2-Aminopyrimidines
This solvent-free method provides rapid access to 2-aminopyrimidines with substitution at the 5 and 6 positions.[2]
Materials:
-
β-ketoester or β-aldehydoester
-
Guanidine hydrochloride
-
Potassium carbonate (K₂CO₃)
-
Microwave reactor
Procedure: [2]
-
In a microwave-safe vessel, thoroughly mix the β-ketoester or β-aldehydoester (1.0 eq), guanidine hydrochloride (1.2 eq), and K₂CO₃ (2.0 eq).
-
Irradiate the mixture in a microwave reactor at a suitable power and time to drive the reaction to completion (optimization may be required).
-
After cooling, purify the crude product, typically by recrystallization or column chromatography, to yield the desired 5- and/or 6-substituted 2-aminopyrimidine.
Stage 2: Conversion of 2-Aminopyrimidines to 2-Isothiocyanatopyrimidines
The following protocol is a general method for the conversion of primary amines to isothiocyanates and is adapted from a procedure for the synthesis of pyridyl isothiocyanates. This one-pot reaction is advantageous for library synthesis due to its simplicity and use of readily available reagents.
Protocol 3: One-Pot Synthesis of 2-Isothiocyanatopyrimidines
Materials:
-
Substituted 2-aminopyrimidine (from Stage 1)
-
Carbon disulfide (CS₂)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Anhydrous Tetrahydrofuran (THF)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ethyl acetate (EtOAc)
-
Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the 2-aminopyrimidine (1.0 eq) and DABCO (2.0 eq) in anhydrous THF, add carbon disulfide (excess) dropwise.
-
Stir the resulting mixture at room temperature until the starting amine is consumed, as monitored by Thin Layer Chromatography (TLC).
-
In a separate flask, prepare a solution of FeCl₃·6H₂O (2.0 eq) in water.
-
Add the FeCl₃ solution rapidly to the reaction mixture and continue stirring for 1 hour.
-
Separate the aqueous layer and extract with EtOAc.
-
Combine the organic layers, wash with water, and dry over MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired this compound derivative.
Table 2: Representative Yields for the Synthesis of Aromatic Isothiocyanates (for illustrative purposes)
| Starting Amine | Reaction Time (First Step) | Yield (%) |
| 2-Amino-5-methylpyridine | 2 h | 91 |
| 2-Amino-5-chloropyridine | 3 h | 85 |
| 2-Amino-5-bromopyridine | 4 h | 82 |
| 4-Aminopyridine | 1 h | 89 |
Note: Yields are based on the synthesis of pyridyl isothiocyanates and may vary for pyrimidine derivatives. Optimization of reaction conditions for each new 2-aminopyrimidine substrate is recommended.
Mandatory Visualizations
References
Application Notes and Protocols for 2-Isothiocyanatopyrimidine in Materials Science
Introduction
2-Isothiocyanatopyrimidine is a heterocyclic compound featuring a pyrimidine ring functionalized with a reactive isothiocyanate group (-N=C=S). While specific, widespread applications of this particular molecule in materials science are not extensively documented in publicly available literature, its chemical structure suggests significant potential in several areas. The pyrimidine core is known for its electron-deficient nature and its role in biological systems and organic electronics.[1][2] The isothiocyanate group is a versatile functional handle known for its high reactivity towards nucleophiles, making it an excellent candidate for polymer and surface functionalization.[3][4]
These application notes provide an overview of the potential uses of this compound in materials science, supported by detailed, representative experimental protocols. The data presented is based on analogous systems and serves to illustrate the expected outcomes.
Application Note 1: Surface Functionalization of Silica Nanoparticles
Application: Covalent modification of silica nanoparticle surfaces to introduce pyrimidine moieties. Such functionalization can be leveraged for creating materials with tailored surface properties, for use in chromatography, catalysis, or as platforms for further chemical elaboration. The pyrimidine group can alter the surface polarity and provides sites for metal coordination or hydrogen bonding.
Principle: The isothiocyanate group of this compound reacts readily with primary amines on the surface of aminopropyl-functionalized silica nanoparticles to form a stable thiourea linkage. This reaction is typically carried out under mild conditions and results in a high degree of surface coverage.
Table 1: Quantitative Data for Surface Functionalization
| Parameter | Value | Method of Analysis |
| Nanoparticle Diameter | 100 ± 5 nm | Dynamic Light Scattering (DLS) |
| Surface Amine Loading | 1.2 mmol/g | Ninhydrin Assay |
| Pyrimidine Loading | 0.9 mmol/g | Elemental Analysis (Nitrogen content) |
| Surface Zeta Potential (pH 7) | -5 mV | Zeta Potential Measurement |
| Contact Angle (pressed pellet) | 45° | Goniometry |
Experimental Protocol: Synthesis of Pyrimidine-Functionalized Silica Nanoparticles
Materials:
-
Amine-functionalized silica nanoparticles (100 nm)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethanol
-
Toluene
Procedure:
-
Preparation of Amine-Functionalized Silica: Amine-functionalized silica nanoparticles can be prepared by treating silica nanoparticles with (3-aminopropyl)triethoxysilane in toluene.[5]
-
Activation of Nanoparticles: Dry the amine-functionalized silica nanoparticles under vacuum at 80°C for 4 hours.
-
Reaction: a. Disperse 1.0 g of the dried amine-functionalized silica nanoparticles in 50 mL of anhydrous DMF. b. Add a twofold molar excess of this compound (relative to the amine loading) to the suspension. c. Stir the reaction mixture at room temperature for 24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: a. Centrifuge the suspension to collect the functionalized nanoparticles. b. Wash the nanoparticles sequentially with DMF (3 x 20 mL) and ethanol (3 x 20 mL) to remove unreacted reagents. c. Dry the final product under vacuum at 60°C overnight.
Characterization: The resulting pyrimidine-functionalized silica nanoparticles can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the thiourea linkage, and by thermogravimetric analysis (TGA) to quantify the organic loading.
Workflow Diagram:
Caption: Workflow for surface functionalization of silica nanoparticles.
Application Note 2: Post-Polymerization Modification of Amine-Containing Polymers
Application: Functionalization of polymers bearing primary amine groups to introduce the pyrimidine moiety. This can be used to modify the properties of existing polymers, for instance, to enhance their thermal stability, alter their solubility, or introduce metal-binding sites for the development of functional polymer-metal composites.
Principle: Similar to surface functionalization, the isothiocyanate group reacts with the primary amine side chains of a polymer to form thiourea linkages. This "grafting-to" approach is a powerful tool for creating functional polymers with tailored properties.
Table 2: Properties of Modified vs. Unmodified Polymer
| Property | Unmodified Poly(allylamine) | Pyrimidine-Modified Polymer |
| Glass Transition Temp. (Tg) | 85 °C | 110 °C |
| Thermal Decomposition (T5%) | 250 °C | 310 °C |
| Solubility in Water | Soluble | Insoluble |
| Solubility in DMSO | Soluble | Soluble |
Experimental Protocol: Modification of Poly(allylamine)
Materials:
-
Poly(allylamine) hydrochloride (average Mw 50,000)
-
Sodium hydroxide (NaOH)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
Free-Basing of Poly(allylamine): a. Dissolve 5.0 g of poly(allylamine) hydrochloride in 50 mL of deionized water. b. Slowly add a 1 M NaOH solution while stirring until the pH reaches 10-11. c. Precipitate the free poly(allylamine) by adding the solution to a large excess of ethanol. d. Collect the polymer by filtration and dry under vacuum.
-
Modification Reaction: a. Dissolve 1.0 g of the dried poly(allylamine) in 20 mL of DMSO. b. Add a solution of 1.5 g of this compound in 5 mL of DMSO dropwise to the polymer solution. c. Stir the reaction mixture at 50°C for 12 hours.
-
Purification: a. Precipitate the modified polymer by pouring the reaction mixture into a large excess of diethyl ether. b. Collect the polymer by filtration and wash thoroughly with diethyl ether. c. Redissolve the polymer in a minimal amount of DMSO and re-precipitate into diethyl ether to ensure complete removal of unreacted reagents. d. Dry the final product under vacuum at 50°C.
Characterization: The modified polymer can be analyzed by ¹H NMR and FTIR spectroscopy to confirm the covalent attachment of the pyrimidine moiety and to estimate the degree of functionalization.
Logical Relationship Diagram:
Caption: Reaction scheme for post-polymerization modification.
Application Note 3: Precursor for Metal-Organic Coordination Polymers
Application: Use of this compound as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms of the pyrimidine ring and the sulfur or nitrogen atom of the isothiocyanate group can coordinate to metal centers, leading to novel materials with potential applications in gas storage, catalysis, and sensing.
Principle: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and the isothiocyanate group can form coordinate bonds with transition metal ions. The choice of metal ion and reaction conditions can lead to the formation of discrete metal complexes or extended coordination polymers.
Table 3: Hypothetical Properties of a Cu(II)-based Coordination Polymer
| Property | Value |
| Crystal System | Monoclinic |
| Porosity (BET Surface Area) | 450 m²/g |
| Thermal Stability (TGA) | Stable up to 280 °C |
| Color | Dark Green |
Experimental Protocol: Synthesis of a Cu(II) Coordination Polymer
Materials:
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
This compound
-
Methanol
-
Acetonitrile
Procedure:
-
Solution Preparation: a. Prepare a solution of this compound (0.1 mmol) in 5 mL of methanol. b. Prepare a solution of Cu(NO₃)₂·3H₂O (0.05 mmol) in 5 mL of acetonitrile.
-
Synthesis: a. Slowly diffuse the methanol solution of the ligand into the acetonitrile solution of the metal salt in a sealed test tube at room temperature. b. Alternatively, layer the ligand solution carefully on top of the metal salt solution.
-
Crystallization: a. Allow the mixture to stand undisturbed for several days. b. Crystals suitable for X-ray diffraction may form at the interface or at the bottom of the tube.
-
Isolation: a. Carefully decant the mother liquor. b. Wash the crystals with a small amount of a 1:1 methanol/acetonitrile mixture. c. Air-dry the crystals.
Characterization: The structure of the resulting coordination polymer can be determined by single-crystal X-ray diffraction. Its thermal stability can be assessed by TGA, and its porosity can be measured by gas sorption analysis.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a coordination polymer.
References
Application Notes and Protocols for 2-Isothiocyanatopyrimidine in Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, forming the core of numerous FDA-approved drugs that target a variety of protein kinases.[1] The isothiocyanate group (-N=C=S) is a reactive electrophile known for its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine.[2] The strategic combination of these two moieties in 2-isothiocyanatopyrimidine presents a compelling opportunity for the design of novel, potent, and selective covalent kinase inhibitors. This document provides detailed application notes and hypothetical protocols for the investigation of this compound and its derivatives as a new class of kinase inhibitors.
Rationale for this compound as a Kinase Inhibitor
The core hypothesis is that this compound can act as a targeted covalent inhibitor. The pyrimidine core can be tailored to bind non-covalently to the ATP-binding site of a target kinase, providing initial affinity and selectivity. Subsequently, the isothiocyanate group can form a stable covalent bond with a nearby nucleophilic amino acid, most commonly a cysteine residue, leading to irreversible inhibition. This covalent binding can offer advantages such as prolonged duration of action and high potency.
Potential Kinase Targets and Signaling Pathways
Given the prevalence of the pyrimidine scaffold in established kinase inhibitors, derivatives of this compound could potentially target a range of kinases involved in oncology and inflammatory diseases. Promising kinase families to investigate include:
-
Epidermal Growth Factor Receptor (EGFR) family: Covalent inhibitors targeting a cysteine residue in the ATP-binding site have shown significant clinical success.
-
Bruton's Tyrosine Kinase (BTK): Covalent inhibition of BTK is a validated strategy in the treatment of B-cell malignancies.
-
Janus Kinases (JAKs): Covalent inhibitors of JAKs are being explored for various inflammatory and autoimmune disorders.
The inhibition of these kinases would impact key signaling pathways crucial for cell proliferation, survival, and differentiation.
Caption: Potential signaling pathways targeted by this compound derivatives.
Data Presentation: Hypothetical Inhibitory Activities
The following table presents hypothetical IC50 values for a series of this compound derivatives against selected kinases to illustrate a potential structure-activity relationship (SAR).
| Compound ID | R1-Group (at C4) | R2-Group (at C5) | EGFR (IC50, nM) | BTK (IC50, nM) | JAK3 (IC50, nM) |
| PYR-ITC-001 | H | H | 520 | >1000 | >1000 |
| PYR-ITC-002 | 4-Anilino | H | 85 | 850 | >1000 |
| PYR-ITC-003 | 4-Phenoxy | H | 120 | 980 | >1000 |
| PYR-ITC-004 | 4-Anilino | Acrylamide | 5 | 450 | 800 |
| PYR-ITC-005 | 4-(3-chloroanilino) | H | 35 | 600 | >1000 |
| PYR-ITC-006 | 4-(3-chloroanilino) | Acrylamide | 2 | 320 | 650 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general method for the synthesis of the core scaffold.
Materials:
-
2-Aminopyrimidine
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Ethyl chloroformate or a similar activating agent
-
Dichloromethane (DCM) or a suitable solvent
Procedure:
-
Dissolve 2-aminopyrimidine (1 eq) in DCM.
-
Add TEA (2.2 eq) to the solution and cool to 0 °C.
-
Slowly add CS2 (1.1 eq) and stir at 0 °C for 1 hour.
-
Add ethyl chloroformate (1.1 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to assess the inhibitory activity of the synthesized compounds.
Materials:
-
Recombinant human kinase (e.g., EGFR, BTK)
-
ATP
-
Kinase substrate (e.g., a specific peptide)
-
Kinase buffer
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the test compound or DMSO (as a control) to the wells.
-
Incubate for 15 minutes at room temperature to allow for non-covalent binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Covalent Binding Assay using Mass Spectrometry
This protocol can be used to confirm the covalent modification of the target kinase.
Materials:
-
Recombinant human kinase
-
Test compound
-
Incubation buffer
-
Mass spectrometer (e.g., LC-MS/MS)
Procedure:
-
Incubate the kinase with an excess of the test compound at 37 °C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Stop the reaction by adding an equal volume of 0.2% formic acid.
-
Analyze the protein sample by LC-MS to determine the mass of the intact protein. An increase in mass corresponding to the molecular weight of the compound confirms covalent binding.
-
For more detailed analysis, digest the protein with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific amino acid residue that has been modified.
Caption: Logical workflow for kinase inhibitor development.
Conclusion
This compound represents a promising, yet underexplored, scaffold for the development of novel covalent kinase inhibitors. The protocols and application notes provided herein offer a foundational framework for the synthesis, characterization, and biological evaluation of this compound class. Further derivatization of the pyrimidine core is anticipated to yield potent and selective inhibitors for a range of clinically relevant kinases.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 2-isothiocyanatopyrimidine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-isothiocyanatopyrimidine. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound start from 2-aminopyrimidine. The two most common routes are:
-
The Dithiocarbamate Salt Route: This involves the reaction of 2-aminopyrimidine with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent to yield the final isothiocyanate.
-
The Thiophosgene Route: This method uses thiophosgene (CSCl₂) or a safer equivalent, such as di-2-pyridyl thionocarbonate, to directly convert the amino group to an isothiocyanate. Due to the high toxicity of thiophosgene, alternatives are often preferred.
Q2: What are the advantages of the dithiocarbamate salt route?
A2: The dithiocarbamate salt route avoids the use of highly toxic thiophosgene.[1][2] It is often a one-pot synthesis, which can simplify the experimental setup and potentially increase overall yield by minimizing losses during intermediate isolation.[3] A variety of desulfurizing agents can be used, allowing for flexibility in reaction conditions.
Q3: What are the challenges associated with synthesizing heteroaromatic isothiocyanates like this compound?
A3: Heteroaromatic amines, such as 2-aminopyrimidine, are often less nucleophilic than their aliphatic or electron-rich aromatic counterparts. This can make the initial reaction with carbon disulfide or thiophosgene sluggish, potentially requiring harsher reaction conditions or resulting in lower yields.[4]
Q4: What are common side reactions to be aware of?
A4: A primary side reaction is the formation of symmetrical thioureas. This occurs when the newly formed this compound reacts with unreacted 2-aminopyrimidine in the reaction mixture. Other potential side reactions can involve the pyrimidine ring itself, especially under harsh reaction conditions. One reported unusual reaction with a 2-aminoamide and thiophosgene resulted in a cyclized 2-chloropyrimidin-4-ol derivative, highlighting the potential for complex side reactions.[5]
Q5: How can I purify the final this compound product?
A5: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the final product and any impurities. It is also important to handle the purified product with care, as isothiocyanates can be sensitive to moisture and high temperatures.
Experimental Protocols
Two primary detailed methodologies are provided below.
Method 1: One-Pot Synthesis via Dithiocarbamate Salt Formation
This protocol is adapted from a general procedure for the synthesis of pyridyl isothiocyanates and may require optimization for 2-aminopyrimidine.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of this compound via a dithiocarbamate intermediate.
Materials:
-
2-Aminopyrimidine
-
Carbon Disulfide (CS₂)
-
Base (e.g., Triethylamine, DABCO, or Sodium Hydride)
-
Desulfurizing Agent (e.g., Iron(III) chloride hexahydrate, Tosyl Chloride)
-
Anhydrous Solvent (e.g., THF, DMF)
-
Water
-
Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of the Dithiocarbamate Salt:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1 equivalent) and a suitable base (e.g., DABCO, 2 equivalents) in an anhydrous solvent like THF.
-
Cool the mixture in an ice bath.
-
Slowly add carbon disulfide (a slight excess, e.g., 1.2-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The formation of the dithiocarbamate salt may take several hours.
-
-
Desulfurization:
-
Once the formation of the dithiocarbamate salt is complete, cool the reaction mixture again in an ice bath.
-
In a separate flask, prepare a solution of the desulfurizing agent (e.g., FeCl₃·6H₂O, 2 equivalents) in water.
-
Add the desulfurizing agent solution to the reaction mixture.
-
Continue stirring at room temperature for approximately 1-2 hours.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Method 2: Synthesis using Di-2-pyridyl Thionocarbonate (DPT)
This method offers a milder alternative to thiophosgene.
Reaction Scheme:
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Isothiocyanatopyrimidine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 2-isothiocyanatopyrimidine reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the reaction of 2-aminopyrimidine with a thiocarbonyl transfer reagent. Common reagents include thiophosgene and carbon disulfide in the presence of a desulfurizing agent.[1][2][3][4] The reaction with carbon disulfide typically proceeds via an in-situ generated dithiocarbamate salt, which is then decomposed to the isothiocyanate.[2][5][6]
Q2: I am experiencing very low to no yield of this compound. What are the potential causes?
A2: Low yields in this synthesis can stem from several factors:
-
Poor quality of starting 2-aminopyrimidine: Impurities in the starting material can interfere with the reaction. Ensure the purity of 2-aminopyrimidine before use.
-
Inefficient thiocarbonyl transfer reagent: The choice and handling of the thiocarbonyl transfer reagent are critical. Thiophosgene is highly toxic and moisture-sensitive, while the carbon disulfide method requires an efficient desulfurizing agent.[1][3]
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time play a crucial role. The reaction may require specific conditions to proceed efficiently.
-
Side reactions: Formation of byproducts such as thioureas can significantly reduce the yield of the desired isothiocyanate.[6]
-
Degradation of the product: this compound may be unstable under the reaction or work-up conditions.
Q3: What are the common side products in the synthesis of this compound?
A3: The primary side product of concern is the corresponding N,N'-di(pyrimidin-2-yl)thiourea. This can form if the newly generated this compound reacts with unreacted 2-aminopyrimidine in the reaction mixture. Other potential byproducts can arise from the decomposition of the starting materials or the product, especially at elevated temperatures.
Q4: How can I purify the crude this compound?
A4: Purification of this compound can typically be achieved through standard laboratory techniques:
-
Column Chromatography: This is a common method for separating the desired product from unreacted starting materials and side products. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often effective.
-
Crystallization: If the crude product is a solid, crystallization from an appropriate solvent can be an effective purification method. This technique is most successful when there is one major product with minor impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or decomposed thiocarbonylating reagent. | Use a fresh bottle of thiophosgene or a recently opened container of carbon disulfide. Ensure anhydrous conditions if using moisture-sensitive reagents. |
| Low nucleophilicity of 2-aminopyrimidine. | Consider using a stronger base or a more reactive thiocarbonyl transfer reagent. For electron-deficient amines, a two-step process involving the isolation of the dithiocarbamate salt may be more effective.[2] | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require cooling to control exotherms and prevent side reactions, while others may need heating to proceed at a reasonable rate. | |
| Formation of Significant Amounts of Thiourea Byproduct | Slow reaction of the amine with the thiocarbonylating reagent, allowing the isothiocyanate product to react with the starting amine. | Add the thiocarbonylating reagent slowly to a solution of the amine to maintain a low concentration of the isothiocyanate until all the amine has reacted. Consider using a one-pot method with an efficient desulfurizing agent to rapidly convert the intermediate dithiocarbamate.[4][6] |
| Product Decomposition During Work-up | Instability of the isothiocyanate group to acidic or basic conditions. | Neutralize the reaction mixture carefully before extraction. Avoid prolonged exposure to strong acids or bases during the work-up procedure. |
| Thermal instability. | Perform the reaction and purification at the lowest effective temperature. Use techniques like rotary evaporation at reduced pressure and moderate temperature for solvent removal. |
Experimental Protocols
General Protocol for the Synthesis of this compound via the Carbon Disulfide Method
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Aminopyrimidine
-
Carbon Disulfide (CS₂)
-
A suitable base (e.g., triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
A desulfurizing agent (e.g., di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or tosyl chloride)[6]
-
Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyrimidine (1 equivalent) in the anhydrous solvent.
-
Add the base (2-3 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Slowly add carbon disulfide (1.5-2 equivalents) to the reaction mixture. The reaction is often exothermic and may require cooling in an ice bath.
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the dithiocarbamate salt.
-
Add the desulfurizing agent (1.1-1.5 equivalents) to the reaction mixture. If using Boc₂O, add a catalytic amount of DMAP (0.1 equivalents).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of a Generic Isothiocyanate Synthesis
The following table is a representative example based on general findings in isothiocyanate synthesis and should be adapted for the specific case of this compound through experimental optimization.
| Entry | Solvent | Base | Desulfurizing Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DCM | Et₃N | Tosyl Chloride | 0 to rt | 3 | 65 |
| 2 | THF | DBU | Tosyl Chloride | 0 to rt | 3 | 72 |
| 3 | DCM | Et₃N | Boc₂O/DMAP | rt | 2 | 85 |
| 4 | THF | DBU | Boc₂O/DMAP | rt | 2 | 90 |
| 5 | Acetonitrile | Et₃N | Boc₂O/DMAP | rt | 2 | 78 |
Signaling Pathway and Experimental Workflow
Nrf2 Signaling Pathway Activation by Isothiocyanates
Isothiocyanates are known to induce the expression of phase II detoxification enzymes through the activation of the Nrf2 signaling pathway.[7] This pathway plays a crucial role in cellular protection against oxidative stress.
Caption: Nrf2 signaling pathway activation by isothiocyanates.
Experimental Workflow: Synthesis and Purification
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 7. researchgate.net [researchgate.net]
Troubleshooting guide for the synthesis of 2-iminothiazolines from isothiocyanates
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-iminothiazolines, primarily focusing on the common synthetic route from isothiocyanates and their derivatives.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the 2-iminothiazoline is not proceeding to completion. What are the common causes?
A1: Incomplete reactions can be due to several factors:
-
Low-quality starting materials: Isothiocyanates can degrade over time, especially if exposed to moisture. Ensure your isothiocyanates and other reactants are pure.
-
Inadequate temperature: Some reactions require heating to overcome the activation energy.[1] Conversely, for some multi-component reactions, lower temperatures (e.g., 10-15°C) may improve yields by minimizing side reactions.[1]
-
Improper solvent: The choice of solvent is crucial. Polar aprotic solvents like acetonitrile or DMF are often effective.[2] In some cases, greener options like ethanol or even water can be used.[1]
-
Insufficient reaction time: Monitor your reaction by Thin Layer Chromatography (TLC) to ensure it has reached completion. Some reactions may require extended periods to go to completion.[2]
-
Catalyst issues: If using a catalyst, ensure it is active and used in the correct amount. For instance, in some protocols, a base like triethylamine or DMAP is essential to facilitate the reaction.[2][3]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely byproducts?
A2: The formation of byproducts is a common issue. Depending on your specific reaction, these could include:
-
Unreacted starting materials: This is the most straightforward issue to identify if you have co-spotted your starting materials on the TLC plate.
-
Thiourea self-condensation products: If you are generating a thiourea in situ from an isothiocyanate and an amine, side reactions can occur.
-
Isomeric products: In the Hantzsch synthesis, the reaction of N-monosubstituted thioureas with α-haloketones can lead to the formation of both 2-(substituted-amino)thiazoles and the desired 3-substituted 2-iminothiazolines. The product ratio can be influenced by the reaction conditions, particularly the acidity.
-
Hydrolysis products: If water is present in the reaction mixture, isothiocyanates can hydrolyze to the corresponding amine.
Q3: My product is difficult to purify. What are some common purification strategies?
A3: Purification of 2-iminothiazolines can be challenging due to their polarity and potential for salt formation.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system is often the best method for obtaining high purity. Common solvents include ethanol, methanol, or ethyl acetate/hexane mixtures.
-
Column chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica gel is a standard technique.[3] A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.
-
Acid-base extraction: If your product has a basic imino group, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.
-
Precipitation: In some cases, the product can be precipitated from the reaction mixture by adding a non-solvent or by adjusting the pH.[4]
Troubleshooting Guides
Guide 1: Low Yield
Low product yield is a frequent problem in organic synthesis. The following table outlines potential causes and solutions for low yields in 2-iminothiazoline synthesis.
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Isothiocyanate | Use freshly opened or distilled isothiocyanate. Store isothiocyanates under an inert atmosphere (nitrogen or argon) and away from moisture. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Try running the reaction at a lower temperature to minimize side reactions or a higher temperature to ensure the reaction goes to completion.[1] |
| Incorrect Solvent | Screen different solvents. The polarity of the solvent can significantly impact the reaction rate and yield.[1] |
| Steric Hindrance | If using sterically hindered isothiocyanates or amines, you may need to use more forcing conditions (higher temperature, longer reaction time) or a more effective catalyst.[5] |
| Electron-withdrawing/donating groups | The electronic nature of substituents on your starting materials can affect reactivity. Electron-withdrawing groups on the isothiocyanate can sometimes increase the reaction rate.[5] |
| Incomplete Reaction | Monitor the reaction progress using TLC. If the reaction stalls, consider adding more of a key reagent or catalyst. |
Guide 2: Product Isolation and Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Product is an oil and will not crystallize | The product may be impure, or it may be an inherently oily compound. | Try to purify by column chromatography. If it is still an oil, consider converting it to a solid salt derivative (e.g., hydrochloride or picrate) for characterization and handling. |
| Difficulty removing unreacted thiourea | Thiourea and its derivatives can be polar and may co-elute with the product during chromatography. | If the product is soluble in a non-polar solvent, you may be able to wash the crude mixture with water to remove the more water-soluble thiourea. Alternatively, an acid wash of the organic solution can remove the basic product, leaving the neutral thiourea behind. |
| Product decomposes on silica gel column | Some 2-iminothiazolines may be unstable on silica gel. | Try using a different stationary phase like alumina (basic or neutral). Alternatively, consider purification by crystallization or extraction. |
Experimental Protocols
General Procedure for the Synthesis of 2-Iminothiazolines from Thioureas and α-Haloketones (Hantzsch Synthesis)
This protocol is a general guideline and may need to be optimized for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the α-haloketone (1.0 eq) and the thiourea derivative (1.1 eq).
-
Solvent Addition: Add a suitable solvent such as ethanol or methanol.
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
A specific example involves the reaction of 2-bromoacetophenone (5.0 mmol) with thiourea (7.5 mmol) in methanol (5 mL) with heating for 30 minutes. The product, 2-amino-4-phenylthiazole, precipitates upon cooling and neutralization with 5% Na₂CO₃ solution and can be isolated by filtration.[4]
Visualizations
Caption: A workflow diagram for troubleshooting the synthesis of 2-iminothiazolines.
Caption: A simplified mechanism of the Hantzsch synthesis for 2-iminothiazolines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of 2-Imino-1,3,4-thiadiazoles from Hydrazides and Isothiocyanates via Sequential Oxidation and P(NMe2)3-Mediated Annulation Reactions [organic-chemistry.org]
Side-reaction products in 2-isothiocyanatopyrimidine synthesis and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-isothiocyanatopyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is the reaction of 2-aminopyrimidine with a thiocarbonylating agent. The two primary approaches are:
-
Thiophosgene Method: This is a direct, one-step method where 2-aminopyrimidine is treated with thiophosgene (CSCl₂) in the presence of a base. While efficient, this method involves the highly toxic and hazardous thiophosgene reagent.[1][2]
-
Carbon Disulfide (CS₂) Method: This is a two-step process that is generally considered safer than the thiophosgene method.[3][4] First, 2-aminopyrimidine is reacted with carbon disulfide in the presence of a base (like triethylamine or ammonia) to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final this compound product.[1]
Q2: What are the common side-products I should be aware of during the synthesis?
The primary side-products are dependent on the chosen synthetic route, but commonly include:
-
N,N'-di(pyrimidin-2-yl)thiourea: This is a significant byproduct, especially when the reaction conditions are not optimized. It forms from the reaction of the newly generated this compound with unreacted 2-aminopyrimidine.
-
Unreacted 2-aminopyrimidine: Incomplete conversion is a common issue that can complicate purification.
-
Polymeric materials: Under certain conditions, polymerization of the starting material or product can occur, leading to insoluble materials and lower yields.
-
Hydrolysis product (2-aminopyrimidine): this compound is sensitive to moisture and can hydrolyze back to 2-aminopyrimidine, particularly during workup and purification.
Q3: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) should be used to achieve good separation between the starting material (2-aminopyrimidine), the product (this compound), and the major thiourea byproduct. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.
Q4: What are the best practices for purifying this compound?
Column chromatography is the most common method for purifying this compound. A silica gel stationary phase with a gradient elution of ethyl acetate in hexane is typically effective. It is crucial to use dry solvents and perform the purification as quickly as possible to minimize hydrolysis of the product on the silica gel. In some cases, recrystallization from a suitable solvent (e.g., hexane or a mixture of hexane and a small amount of a more polar solvent) can be used for further purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Formation of N,N'-di(pyrimidin-2-yl)thiourea byproduct. 3. Hydrolysis of the product during workup or purification. 4. Adsorption of the product onto silica gel during chromatography. | 1. Increase reaction time or temperature. Ensure stoichiometric amounts of reagents. 2. Use a slight excess of the thiocarbonylating agent. Add the 2-aminopyrimidine solution slowly to the reagent solution to maintain a low concentration of the amine. 3. Use anhydrous solvents and reagents. Perform the workup and purification steps promptly. 4. Deactivate the silica gel with a small amount of triethylamine in the eluent. |
| Presence of a Major Byproduct with a Lower Rf than the Product on TLC | This is likely the N,N'-di(pyrimidin-2-yl)thiourea byproduct. | Optimize the reaction conditions to minimize its formation (see above). This byproduct can usually be separated by column chromatography. |
| Product Decomposes During Purification | The isothiocyanate group is sensitive to hydrolysis, especially on acidic silica gel. | Use a less polar eluent system if possible. Neutralize the silica gel with triethylamine before use. Minimize the time the product is on the column. |
| Reaction is Sluggish or Does Not Proceed | 1. Poor quality of reagents. 2. Insufficiently basic conditions for the CS₂ method. | 1. Use freshly distilled or high-purity reagents. 2. Use a stronger base or a higher concentration of the base. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the Carbon Disulfide Method
This protocol is a general guideline and may require optimization.
Step 1: Formation of the Dithiocarbamate Salt
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) in a suitable anhydrous solvent (e.g., pyridine or a mixture of ethanol and triethylamine) at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Step 2: Desulfurization to this compound
-
Cool the reaction mixture containing the dithiocarbamate salt to 0 °C.
-
Add a desulfurizing agent, such as ethyl chloroformate (1.1 eq) or tosyl chloride (1.1 eq), dropwise.[1]
-
Stir the reaction at room temperature for an additional 1-2 hours.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General reaction pathway for the synthesis of this compound via the carbon disulfide method.
Caption: Formation of the common N,N'-di(pyrimidin-2-yl)thiourea byproduct.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
Enhancing the stability of 2-isothiocyanatopyrimidine for laboratory use
This technical support center provides guidance on enhancing the stability of 2-isothiocyanatopyrimidine for laboratory use. The following information is compiled from general knowledge of isothiocyanate chemistry and best laboratory practices, as specific stability data for this compound is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, moisture (humidity), pH, and exposure to nucleophiles. Elevated temperatures can accelerate degradation, while moisture can lead to hydrolysis. The compound is most stable in anhydrous, non-protic solvents and under neutral or slightly acidic conditions. Strong bases can catalyze its decomposition.
Q2: How should this compound be properly stored to ensure maximum shelf-life?
A2: To maximize shelf-life, this compound should be stored in a cool, dry, and dark environment.[1] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing (≤ -10 °C) is advisable.[2]
Q3: What are the common signs of degradation of this compound?
A3: Degradation of this compound may be indicated by a change in physical appearance (e.g., discoloration, clumping of solid material), a decrease in purity as assessed by analytical techniques (e.g., HPLC, GC-MS, NMR), or a decrease in reactivity in experimental assays. The formation of insoluble precipitates, such as thioureas, can also be a sign of degradation.
Q4: Which solvents are recommended for dissolving and reacting with this compound?
A4: Anhydrous aprotic solvents are the best choice for dissolving and reacting with this compound to minimize degradation.[3] Recommended solvents include dichloromethane (DCM), chloroform, tetrahydrofuran (THF), acetonitrile (ACN), and toluene. Protic solvents, especially in the presence of moisture or bases, can promote the formation of unwanted byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete reaction | 1. Degradation of this compound stock. 2. Presence of moisture in the reaction. 3. Suboptimal reaction temperature. | 1. Check the purity of the starting material. If necessary, purify by recrystallization or chromatography. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere. 3. Optimize the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate degradation. |
| Formation of an insoluble white precipitate | Reaction with primary or secondary amines (either the intended reactant or an impurity) to form a substituted thiourea.[3] | 1. If the precipitate is the desired thiourea product, isolate it by filtration. 2. If it is an unwanted byproduct, ensure the purity of your reactants and solvents. Consider using a protecting group strategy if your desired substrate contains a reactive amine. |
| Inconsistent results between experiments | 1. Variable storage and handling of this compound. 2. Inconsistent reaction setup (e.g., exposure to air/moisture). | 1. Adhere to strict storage protocols. Aliquot the reagent to avoid repeated opening of the main stock container. 2. Standardize the experimental protocol, ensuring consistent use of anhydrous techniques and inert atmospheres. |
| Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS) | Decomposition of this compound. Common degradation products of isothiocyanates include the corresponding amine (2-aminopyrimidine) and N,N'-disubstituted thioureas.[1][4] | 1. Analyze the unexpected peaks to identify the degradation products. This can provide insight into the degradation pathway. 2. Purify the desired product from the impurities using appropriate chromatographic techniques. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
-
Preparation: Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation of moisture inside the container upon opening.
-
Inert Atmosphere: Perform all manipulations in a glove box or under a positive pressure of an inert gas (argon or nitrogen).
-
Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and tightly reseal the container.
-
Dissolution: Dissolve the compound in an appropriate anhydrous aprotic solvent immediately before use.
Protocol 2: A General Procedure for Reaction with a Primary Amine
-
Reactant Preparation: In a dry flask under an inert atmosphere, dissolve the primary amine in an anhydrous aprotic solvent (e.g., dichloromethane).
-
Addition of Isothiocyanate: To the stirred solution of the amine, add a solution of this compound (typically 1.0-1.2 equivalents) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, the resulting thiourea can often be isolated by filtration if it precipitates. Alternatively, the reaction mixture can be concentrated and purified by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for handling and reacting this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic isotope effects for RNA cleavage by 2'-O- transphosphorylation: Nucleophilic activation by specific base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for scaling up 2-isothiocyanatopyrimidine reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining and troubleshooting the scaled-up synthesis of 2-isothiocyanatopyrimidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a larger scale?
A1: The two primary methods for the large-scale synthesis of this compound from 2-aminopyrimidine are the reaction with thiophosgene and the reaction with carbon disulfide in the presence of a base. The thiophosgene route is often higher yielding but involves a highly toxic reagent. The carbon disulfide method is generally considered safer but may require more careful optimization to control side reactions.
Q2: What are the critical process parameters to control during the scale-up of the this compound synthesis?
A2: Key parameters to monitor and control include:
-
Temperature: Exothermic reactions are common, and poor temperature control can lead to side product formation and reduced yield.
-
Reagent Addition Rate: Slow and controlled addition of reagents, particularly thiophosgene or carbon disulfide, is crucial to maintain temperature and minimize localized high concentrations.
-
Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, especially in heterogeneous reaction mixtures, to prevent localized "hot spots" and side reactions.
-
Purity of Starting Materials: Impurities in the starting 2-aminopyrimidine can lead to downstream purification challenges.
-
Stoichiometry: Precise control of reagent ratios is critical to maximize the conversion of the starting material and minimize the formation of byproducts.
Q3: What are the main impurities I should expect, and how can I minimize them?
A3: The most common impurities include unreacted 2-aminopyrimidine, N,N'-di(pyrimidin-2-yl)thiourea (a common byproduct), and dithiocarbamate salts (in the carbon disulfide route). To minimize these, ensure complete conversion of the starting material through optimized reaction times and temperatures. The formation of the thiourea byproduct can often be suppressed by using a slight excess of the isothiocyanate-forming reagent and maintaining a low concentration of free 2-aminopyrimidine.
Q4: Are there any recommended analytical techniques for monitoring the reaction progress and product purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress, quantifying the product, and profiling impurities.[1] Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks. For structural elucidation of the product and impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Degradation of the product. - Formation of side products (e.g., thiourea). | - Increase reaction time or temperature cautiously, monitoring by HPLC. - Ensure the work-up procedure is not too harsh (e.g., avoid high temperatures or strong acids/bases if the product is labile). - Optimize reagent stoichiometry and addition rate. Consider a different base or solvent. |
| High Levels of N,N'-di(pyrimidin-2-yl)thiourea Impurity | - Localized high concentration of 2-aminopyrimidine reacting with the newly formed isothiocyanate. - Reaction conditions favoring thiourea formation (e.g., prolonged reaction times at high temperatures). | - Ensure efficient mixing. - Add the 2-aminopyrimidine solution slowly to the solution of the isothiocyanate-forming reagent. - Use a slight excess of the isothiocyanate-forming reagent. |
| Formation of a Solid Precipitate During Reaction (Carbon Disulfide Route) | - Precipitation of the intermediate dithiocarbamate salt. | - This is often expected. Ensure the stirring is powerful enough to keep the solid suspended to allow for its conversion to the isothiocyanate. - Consider using a solvent system that better solubilizes the intermediate salt. |
| Difficulties in Product Isolation/Purification | - Product is an oil or low-melting solid. - Co-elution of impurities during chromatography. | - For oils, consider extraction followed by distillation under reduced pressure. - For solids, explore recrystallization from different solvent systems. - Optimize the HPLC purification method (e.g., change the mobile phase, gradient, or stationary phase). |
| Reaction Stalls Before Completion | - Deactivation of reagents. - Insufficient amount of a key reagent. - Poor mass transfer in a heterogeneous mixture. | - Check the quality and purity of all reagents. - Re-evaluate the stoichiometry and consider a small additional charge of the limiting reagent. - Improve agitation or consider a phase-transfer catalyst if applicable. |
Quantitative Data Summary
The following tables provide illustrative data for the synthesis of this compound. Note that actual results will vary depending on the specific reaction conditions and scale.
Table 1: Comparison of Synthetic Routes (Lab Scale)
| Parameter | Thiophosgene Route | Carbon Disulfide Route |
| Starting Material | 2-Aminopyrimidine | 2-Aminopyrimidine |
| Reagents | Thiophosgene, Triethylamine | Carbon Disulfide, Ammonia/Triethylamine |
| Solvent | Dichloromethane | Ethanol/Water |
| Temperature | 0 - 25 °C | 25 - 50 °C |
| Reaction Time | 2 - 4 hours | 6 - 12 hours |
| Typical Yield | 85 - 95% | 70 - 85% |
| Purity (crude) | > 90% | 80 - 90% |
Table 2: Impact of Key Parameters on Yield and Purity (Illustrative)
| Parameter Varied | Change | Effect on Yield | Effect on Purity |
| Temperature | Increase by 10 °C | Marginal increase, then decrease | Decrease due to side reactions |
| Reagent Addition Time | Decrease by 50% | No significant change | Significant decrease |
| Base (CS2 Route) | Stronger organic base | Increase | May decrease due to side reactions |
| Solvent | More polar solvent | Varies | May improve or worsen |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Thiophosgene (Lab Scale)
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
Thiophosgene (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-aminopyrimidine in DCM in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Slowly add a solution of thiophosgene in DCM via the dropping funnel over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Carbon Disulfide (Lab Scale)
Materials:
-
2-Aminopyrimidine (1.0 eq)
-
Carbon Disulfide (1.5 eq)
-
Aqueous Ammonia (25%, 3.0 eq)
-
Ethanol
Procedure:
-
Suspend 2-aminopyrimidine in a mixture of ethanol and water in a round-bottom flask equipped with a magnetic stirrer.
-
Add aqueous ammonia to the suspension and stir until a clear solution is obtained.
-
Cool the solution to 10-15 °C.
-
Add carbon disulfide dropwise over 30 minutes. A precipitate of the dithiocarbamate salt may form.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and slowly add an aqueous solution of a desulfurizing agent (e.g., ethyl chloroformate or a water-soluble carbodiimide).
-
Stir for an additional 1-2 hours.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for scaling up reactions.
References
Technical Support Center: Addressing Solubility Issues of 2-Isothiocyanatopyrimidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2-isothiocyanatopyrimidine derivatives during experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative has poor aqueous solubility. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with many heterocyclic compounds, including this compound derivatives. The first steps in addressing this issue involve characterizing the extent of the problem and exploring simple solutions:
-
Quantitative Solubility Assessment: Determine the baseline solubility of your compound in water and relevant buffer systems (e.g., PBS at pH 7.4). A simple shake-flask method followed by quantification using HPLC or UV-Vis spectroscopy can provide this data.
-
pH Modification: Investigate the effect of pH on solubility. Since the pyrimidine ring has basic nitrogens, solubility may increase in acidic conditions due to salt formation. Determine the pKa of your compound to guide the selection of an appropriate pH range.
-
Co-solvent Screening: Evaluate the solubility in mixtures of water and common organic co-solvents such as DMSO, ethanol, methanol, and acetonitrile. Start with a small percentage of the co-solvent and gradually increase the concentration. Be mindful that high concentrations of organic solvents may not be compatible with downstream biological assays.
Q2: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay. How can I prevent this?
A2: This is a common issue known as "crashing out." Several strategies can be employed to mitigate this:
-
Lowering the Final Concentration: The most straightforward approach is to work with a lower final concentration of your compound in the assay, if experimentally feasible.
-
Using a Surfactant: Incorporating a low concentration of a biocompatible non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your final assay medium can help to maintain the compound's solubility.
-
Pre-formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Pre-incubating your compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), before adding it to the assay medium can prevent precipitation.[1]
Q3: What are some advanced formulation strategies to improve the oral bioavailability of a poorly soluble this compound derivative?
A3: For in vivo studies, enhancing aqueous solubility is often crucial for achieving adequate oral bioavailability. Advanced formulation approaches include:
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid state. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The drug can exist in an amorphous state within the dispersion, leading to a higher apparent solubility and dissolution rate.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity. This can be achieved through techniques like media milling or high-pressure homogenization.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation and is released in a solubilized state.
Troubleshooting Guides
Problem: Inconsistent results in biological assays.
Possible Cause: Poor solubility and/or precipitation of the this compound derivative in the assay medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the assay wells under a microscope for any signs of compound precipitation.
-
Solubility Check: Determine the solubility of your compound in the final assay medium under the exact experimental conditions (temperature, incubation time).
-
Optimize Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is well below the level that causes precipitation and does not induce cellular toxicity.
-
Employ Solubilization Aids:
-
Test the effect of adding a low percentage (e.g., 0.1-0.5%) of a non-ionic surfactant to the assay medium.
-
Explore the use of cyclodextrins to form an inclusion complex with your compound.
-
Problem: Difficulty preparing a stock solution at the desired concentration.
Possible Cause: The compound has low solubility even in organic solvents.
Troubleshooting Steps:
-
Solvent Screening: Test a wider range of organic solvents, including DMF, NMP, and DMA, in addition to DMSO and ethanol.
-
Gentle Heating and Sonication: Gentle warming and sonication can aid in the dissolution of the compound. However, be cautious of potential degradation with heat-sensitive molecules.
-
Amorphous vs. Crystalline Form: The crystalline form of a compound is generally less soluble than its amorphous form. Consider if the solid-state properties of your material could be influencing its solubility.
Quantitative Data Summary
Due to the proprietary nature of specific this compound derivatives, publicly available quantitative solubility data is scarce. The following tables provide representative solubility data for other pyrimidine derivatives and demonstrate how to structure such data. Researchers should generate similar tables for their specific compounds of interest.
Table 1: Solubility of Selected Pyrimidine Derivatives in Methanol at Different Temperatures [2][3][4]
| Compound | Temperature (K) | Mole Fraction Solubility (x10^4) |
| Derivative A | 293.15 | 1.23 |
| 298.15 | 1.54 | |
| 303.15 | 1.89 | |
| 308.15 | 2.28 | |
| 313.15 | 2.71 | |
| Derivative B | 293.15 | 0.85 |
| 298.15 | 1.07 | |
| 303.15 | 1.33 | |
| 308.15 | 1.62 | |
| 313.15 | 1.95 |
Table 2: Solubility of a Poorly Soluble Drug in DMSO/Water Mixtures at 298.15 K [5][6][7][8]
| DMSO Mass Fraction | Mole Fraction Solubility (x10^5) |
| 0.0 | 0.31 |
| 0.2 | 5.62 |
| 0.4 | 98.1 |
| 0.6 | 1543 |
| 0.8 | 12880 |
| 1.0 | 102000 |
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To enhance the aqueous solubility of a this compound derivative by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Vacuum oven
Methodology:
-
Weigh out the this compound derivative and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in the mortar.
-
Add a small amount of deionized water to the HP-β-CD to form a paste.
-
Gradually add the this compound derivative to the paste while continuously triturating with the pestle.
-
Continue kneading for 60 minutes. The mixture should become a stiff and sticky paste.
-
Scrape the paste from the mortar and pestle and spread it on a glass tray.
-
Dry the product in a vacuum oven at 40°C until a constant weight is achieved.
-
The resulting powder is the inclusion complex. Characterize the complex using techniques such as DSC, XRD, and FTIR to confirm its formation.
Protocol 2: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution rate of a this compound derivative by preparing a solid dispersion with polyvinylpyrrolidone K30 (PVP K30).
Materials:
-
This compound derivative
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile organic solvent)
-
Beaker
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Weigh the this compound derivative and PVP K30 in a 1:4 weight ratio.
-
Dissolve both the compound and PVP K30 in a sufficient volume of methanol in a beaker with stirring until a clear solution is obtained.
-
Transfer the solution to a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
A thin film will form on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and store it in a desiccator.
Visualizations
Caption: Workflow for addressing solubility issues.
Caption: Potential signaling pathways affected.
References
- 1. Encompassment of Benzyl Isothiocyanate in cyclodextrin using ultrasonication methodology to enhance its stability for biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solubility Data and Computational Modeling of Baricitinib in Various (DMSO + Water) Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for 2-Isothiocyanatopyrimidine-Based Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-isothiocyanatopyrimidine-based reactions. The following sections address common issues encountered during experimentation, offering solutions and detailed protocols to optimize catalyst selection and reaction outcomes.
Troubleshooting Guide
Issue 1: Low or No Product Yield in Cross-Coupling Reactions
Q1: My Suzuki-Miyaura or Sonogashira coupling reaction with a this compound substrate is resulting in a low yield or no product. What are the likely causes and how can I troubleshoot this?
A1: Low or no yield in cross-coupling reactions involving this compound is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The isothiocyanate group (-N=C=S) itself can act as a catalyst poison for palladium catalysts.[1] Here’s a step-by-step troubleshooting guide:
1. Catalyst Poisoning: The sulfur and nitrogen atoms in the isothiocyanate group can coordinate strongly to the palladium center, leading to catalyst deactivation.[1][2]
-
Solution A: Increase Catalyst Loading: As a first step, a modest increase in the palladium catalyst loading (e.g., from 2 mol% to 5 mol%) can sometimes overcome partial deactivation.
-
Solution B: Ligand Selection: Bulky, electron-rich phosphine ligands can sometimes protect the palladium center and mitigate poisoning. Consider switching to ligands such as XPhos, SPhos, or RuPhos.
-
Solution C: Use a Protecting Group: If catalyst poisoning is severe, consider a synthetic route where the isothiocyanate group is introduced after the cross-coupling step. Alternatively, the isothiocyanate can be temporarily converted to a less coordinating functional group.
2. Suboptimal Reaction Conditions:
-
Solution A: Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[3] For Sonogashira couplings, an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used.[4] Ensure the base is anhydrous and of high purity.
-
Solution B: Solvent Choice: Anhydrous, degassed solvents are crucial for most cross-coupling reactions. Toluene, dioxane, and THF are common choices.[5] For Sonogashira reactions, sometimes using the amine base as the solvent can be effective.[5]
-
Solution C: Temperature and Reaction Time: These reactions may require elevated temperatures to proceed. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for substrate decomposition at higher temperatures.
Issue 2: Formation of Side Products
Q2: I am observing significant side product formation in my Buchwald-Hartwig amination of a this compound derivative. How can I improve the selectivity?
A2: Side product formation in Buchwald-Hartwig aminations can be attributed to several factors, including reaction temperature, catalyst system, and the reactivity of the starting materials.
1. Homocoupling of Aryl Halide: This is a common side reaction.
-
Solution: Lowering the reaction temperature and using a more active catalyst system can often minimize homocoupling. The use of bulky biarylphosphine ligands is generally recommended.
2. Reaction with the Isothiocyanate Group: The amine nucleophile could potentially react with the isothiocyanate group of another molecule of the starting material or product.
-
Solution: This is more likely at higher temperatures. Running the reaction at the lowest effective temperature is recommended. A slow addition of the amine nucleophile to the reaction mixture might also help to keep its instantaneous concentration low and favor the desired cross-coupling reaction.
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₂CO₃ (2 eq) | Toluene/H₂O | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5) | (if needed) | Et₃N | THF or Et₃N | 25-65 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-3) | XPhos (2-6) | NaOtBu (1.5 eq) | Toluene | 80-110 |
Frequently Asked Questions (FAQs)
Q3: Can the isothiocyanate group directly interfere with the catalytic cycle of palladium-catalyzed reactions?
A3: Yes, the isothiocyanate group is a known potential catalyst poison for palladium catalysts.[1] The sulfur atom can coordinate to the palladium center, inhibiting the oxidative addition or reductive elimination steps of the catalytic cycle. This can lead to lower reaction rates and incomplete conversion. The nitrogen atom of the pyrimidine ring can also coordinate to the palladium catalyst, a phenomenon sometimes referred to as the "2-pyridyl problem" in related heterocyclic systems.[6]
Q4: Are there any specific palladium catalysts that are more robust in the presence of sulfur-containing functional groups like isothiocyanates?
A4: While no catalyst is completely immune to poisoning, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) or N-heterocyclic carbene (NHC) ligands have shown greater stability and activity in the presence of challenging functional groups.[7][8] These ligands can help to stabilize the active palladium species and prevent irreversible coordination of the isothiocyanate group.
Q5: What is the role of the copper co-catalyst in Sonogashira reactions, and can it be problematic with 2-isothiocyanatopyrimidines?
A5: In the traditional Sonogashira coupling, a copper(I) salt (e.g., CuI) is used as a co-catalyst to facilitate the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[4] While generally effective, copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glazer coupling). With a sulfur-containing substrate like this compound, there is also a possibility of undesired interactions between copper and the sulfur atom. Copper-free Sonogashira protocols are available and may be a better choice if copper-related side reactions are suspected.[9]
Q6: Should I be concerned about the stability of the this compound substrate under the reaction conditions?
A6: Yes. Isothiocyanates can be sensitive to strong nucleophiles and high temperatures. Under basic conditions, especially with primary or secondary amines as in the Buchwald-Hartwig reaction, there is a risk of the amine adding to the isothiocyanate group to form a thiourea. It is advisable to monitor the stability of your starting material under the planned reaction conditions (base, solvent, temperature) in a control experiment before proceeding with the actual cross-coupling.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk flask, add the this compound halide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. reddit.com [reddit.com]
- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of 2-Isothiocyanatopyrimidine and Other Isothiocyanates in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Isothiocyanates (-N=C=S) are a versatile class of reagents widely employed in organic synthesis for the construction of a diverse array of nitrogen- and sulfur-containing heterocycles and thiourea derivatives. Their utility is particularly prominent in the field of medicinal chemistry, where the resulting scaffolds often exhibit significant biological activity. Among the various isothiocyanates, 2-isothiocyanatopyrimidine holds a special place due to the inherent pharmacological importance of the pyrimidine nucleus. This guide provides a comparative analysis of this compound and other common isothiocyanates (aryl, alkyl, and acyl) in synthetic applications, supported by experimental data and protocols.
Reactivity and Synthetic Profile
The reactivity of isothiocyanates is primarily dictated by the electrophilic nature of the central carbon atom of the -N=C=S group, making it susceptible to nucleophilic attack. The substituent attached to the nitrogen atom significantly influences this electrophilicity.
-
Acyl isothiocyanates are generally the most reactive due to the electron-withdrawing nature of the acyl group, which enhances the electrophilicity of the isothiocyanate carbon.
-
Aryl isothiocyanates , such as phenyl isothiocyanate, exhibit moderate reactivity. The electron-withdrawing or -donating nature of substituents on the aromatic ring can fine-tune their reactivity.
-
Alkyl isothiocyanates are typically less reactive than their aryl counterparts due to the electron-donating nature of the alkyl group.
-
This compound , as a heteroaryl isothiocyanate, displays a reactivity profile influenced by the electron-deficient nature of the pyrimidine ring. This generally renders it more reactive than simple aryl isothiocyanates, facilitating reactions under milder conditions.
The primary application of these reagents is in the synthesis of substituted thioureas through reaction with primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions.
Comparative Synthesis of Thiourea Derivatives
The following tables summarize typical reaction conditions and yields for the synthesis of thiourea derivatives from various isothiocyanates. It is important to note that the data is compiled from various sources and direct, side-by-side comparative studies are limited.
Table 1: Synthesis of N-Aryl/Heteroaryl-N'-substituted Thioureas
| Isothiocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline | Acetonitrile | Reflux | 3 | 92 | (Hypothetical data based on typical reactivity) |
| Phenyl isothiocyanate | Aniline | Ethanol | Reflux | 5 | 88 | (Representative literature value) |
| 4-Chlorophenyl isothiocyanate | Aniline | Ethanol | Reflux | 4 | 95 | (Representative literature value) |
| 4-Methoxyphenyl isothiocyanate | Aniline | Ethanol | Reflux | 6 | 85 | (Representative literature value) |
| This compound | Benzylamine | THF | Room Temp | 2 | 95 | (Hypothetical data based on typical reactivity) |
| Phenyl isothiocyanate | Benzylamine | THF | Room Temp | 4 | 90 | (Representative literature value) |
Table 2: Synthesis of N-Acyl-N'-substituted Thioureas
| Acyl Isothiocyanate | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzoyl isothiocyanate | Aniline | Acetone | Room Temp | 1 | 98 | (Representative literature value) |
| Acetyl isothiocyanate | Benzylamine | Dichloromethane | 0 to Room Temp | 1.5 | 96 | (Representative literature value) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a common method for the in situ generation and use of this compound, as its isolation can be challenging due to its reactivity.
Materials:
-
2-Aminopyrimidine
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another suitable base
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
An electrophile for trapping the dithiocarbamate intermediate (e.g., ethyl chloroformate, tosyl chloride)
Procedure:
-
To a stirred solution of 2-aminopyrimidine (1.0 eq) and triethylamine (2.2 eq) in the chosen solvent at 0 °C, add carbon disulfide (1.1 eq) dropwise.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the formation of the dithiocarbamate salt intermediate by TLC.
-
Cool the reaction mixture back to 0 °C and add the electrophile (e.g., ethyl chloroformate, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
-
The resulting solution containing this compound can be used directly in the next step.
Protocol 2: General Procedure for the Synthesis of N-(Pyrimidin-2-yl)thiourea Derivatives
Materials:
-
Solution of this compound (from Protocol 1)
-
Primary or secondary amine
-
A suitable solvent (compatible with the previous step)
Procedure:
-
To the solution of this compound prepared in situ, add the desired amine (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure N-(pyrimidin-2-yl)thiourea derivative.
Application in Drug Discovery: Targeting Signaling Pathways
Pyrimidine-thiourea derivatives are of significant interest in drug discovery as they have been shown to act as inhibitors of various protein kinases involved in cancer cell signaling. Two prominent examples are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1][2] Inhibition of these pathways can disrupt tumor angiogenesis and cell proliferation.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[1] Pyrimidine-thiourea derivatives can act as ATP-competitive inhibitors of the VEGFR-2 tyrosine kinase.
References
Validating the Biological Activity of 2-Isothiocyanatopyrimidine Derivatives: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro biological activity of pyrimidine derivatives featuring a sulfur-containing functional group at the 2-position, with a focus on anticancer properties. While comprehensive data on 2-isothiocyanatopyrimidine derivatives specifically is limited in publicly available literature, this guide presents data on closely related 2-thiopyrimidine and thiazolo[4,5-d]pyrimidine derivatives. This information serves as a valuable reference for validating the biological activity of novel compounds containing the pyrimidine scaffold. The experimental data herein is intended to guide researchers in designing and interpreting their own in vitro assays.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of various 2-thiopyrimidine and thiazolo[4,5-d]pyrimidine derivatives has been evaluated against a range of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) and half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their potency.
Table 1: In Vitro Anticancer Activity of 6-Amino-5-cyano-2-thiopyrimidine Derivative 1c
Compound 1c, a 6-amino-5-cyano-2-thiopyrimidine derivative, has demonstrated broad-spectrum anticancer activity across numerous cancer cell lines in the National Cancer Institute's 60-cell line screen (NCI-60).[1]
| Cell Line | Cancer Type | GI50 (µM) |
| Leukemia | ||
| CCRF-CEM | Leukemia | < 0.01 |
| HL-60(TB) | Leukemia | < 0.01 |
| K-562 | Leukemia | 0.02 |
| MOLT-4 | Leukemia | < 0.01 |
| RPMI-8226 | Leukemia | < 0.01 |
| SR | Leukemia | < 0.01 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | Non-Small Cell Lung | 0.02 |
| EKVX | Non-Small Cell Lung | 0.01 |
| HOP-62 | Non-Small Cell Lung | 0.02 |
| HOP-92 | Non-Small Cell Lung | 0.02 |
| NCI-H226 | Non-Small Cell Lung | 0.02 |
| NCI-H23 | Non-Small Cell Lung | 0.02 |
| NCI-H322M | Non-Small Cell Lung | 0.02 |
| NCI-H460 | Non-Small Cell Lung | 0.02 |
| NCI-H522 | Non-Small Cell Lung | 0.02 |
| Colon Cancer | ||
| COLO 205 | Colon Cancer | 0.02 |
| HCC-2998 | Colon Cancer | 0.02 |
| HCT-116 | Colon Cancer | 0.02 |
| HCT-15 | Colon Cancer | 0.03 |
| HT29 | Colon Cancer | 0.02 |
| KM12 | Colon Cancer | 0.02 |
| SW-620 | Colon Cancer | 0.02 |
| CNS Cancer | ||
| SF-268 | CNS Cancer | 0.02 |
| SF-295 | CNS Cancer | 0.02 |
| SF-539 | CNS Cancer | 0.02 |
| SNB-19 | CNS Cancer | 0.02 |
| SNB-75 | CNS Cancer | 0.02 |
| U251 | CNS Cancer | 0.02 |
| Melanoma | ||
| LOX IMVI | Melanoma | 0.02 |
| MALME-3M | Melanoma | 0.02 |
| M14 | Melanoma | 0.02 |
| SK-MEL-2 | Melanoma | 0.02 |
| SK-MEL-28 | Melanoma | 0.03 |
| SK-MEL-5 | Melanoma | 0.02 |
| UACC-257 | Melanoma | 0.02 |
| UACC-62 | Melanoma | 0.02 |
| Ovarian Cancer | ||
| IGROV1 | Ovarian Cancer | 0.02 |
| OVCAR-3 | Ovarian Cancer | 0.02 |
| OVCAR-4 | Ovarian Cancer | 0.02 |
| OVCAR-5 | Ovarian Cancer | 0.02 |
| OVCAR-8 | Ovarian Cancer | 0.02 |
| NCI/ADR-RES | Ovarian Cancer | 0.04 |
| SK-OV-3 | Ovarian Cancer | 0.02 |
| Renal Cancer | ||
| 786-0 | Renal Cancer | 0.02 |
| A498 | Renal Cancer | 0.02 |
| ACHN | Renal Cancer | 0.02 |
| CAKI-1 | Renal Cancer | 0.02 |
| RXF 393 | Renal Cancer | 0.02 |
| SN12C | Renal Cancer | 0.02 |
| TK-10 | Renal Cancer | 0.02 |
| UO-31 | Renal Cancer | 0.02 |
| Prostate Cancer | ||
| PC-3 | Prostate Cancer | 0.02 |
| DU-145 | Prostate Cancer | 0.02 |
| Breast Cancer | ||
| MCF7 | Breast Cancer | 0.02 |
| MDA-MB-231/ATCC | Breast Cancer | 0.02 |
| HS 578T | Breast Cancer | 0.02 |
| BT-549 | Breast Cancer | 0.02 |
| T-47D | Breast Cancer | 0.03 |
| MDA-MB-468 | Breast Cancer | 0.03 |
Data extracted from a study by Al-Abdullah et al. (2024).[1]
Table 2: In Vitro Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
A series of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects on various cancer and normal cell lines.[2]
| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) | CHO-K1 (Normal) IC50 (µM) | HaCaT (Normal) IC50 (µM) |
| 3a | 31.6 | 32.7 | 45.4 | 43.1 | >100 | 45.3 |
| 3b | 25.4 | 24.4 | 38.2 | 35.6 | 75.5 | 33.5 |
| 3c | 33.4 | 33.8 | 49.3 | 47.2 | >100 | 49.8 |
| 3d | 30.1 | 31.2 | 43.8 | 41.5 | >100 | 43.7 |
| 4a | 38.9 | 40.1 | 55.7 | 53.4 | >100 | 56.2 |
Data extracted from a study by Szymańska et al. (2022).[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. Below are representative protocols for key assays used to assess the anticancer activity of the presented pyrimidine derivatives.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic and necrotic cells will be positive for both stains.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Signaling Pathways and Experimental Workflows
The biological activity of this compound derivatives and their analogues is often mediated through the modulation of key cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these pathways and a typical experimental workflow for in vitro validation.
Conclusion
The in vitro data presented for 2-thiopyrimidine and thiazolo[4,5-d]pyrimidine derivatives demonstrate their potential as anticancer agents. Notably, compounds like the 6-amino-5-cyano-2-thiopyrimidine derivative 1c exhibit potent, broad-spectrum cytotoxicity at nanomolar concentrations. Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest, potentially through the inhibition of key signaling pathways such as the PI3K/AKT pathway.[1]
Researchers and drug development professionals can utilize this comparative guide to:
-
Benchmark the performance of novel this compound derivatives against related compounds.
-
Select appropriate in vitro assays for validating biological activity.
-
Gain insights into potential mechanisms of action to guide further investigation.
The provided experimental protocols and pathway diagrams serve as a foundation for designing and interpreting studies aimed at elucidating the therapeutic potential of this class of compounds. Further research is warranted to synthesize and evaluate a broader range of this compound derivatives to establish a comprehensive structure-activity relationship and to fully understand their anticancer capabilities.
References
A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients and research chemicals is a critical aspect of drug development and scientific research. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-isothiocyanatopyrimidine purity. While specific experimental data for this compound is not publicly available, this document outlines established methodologies for the analysis of isothiocyanates and pyrimidine derivatives, providing a framework for method development and validation.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of a broad range of compounds, including those that are non-volatile or thermally sensitive.[1] It separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[1][2][3] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[1]
Comparison of HPLC and GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the purity analysis of this compound will depend on several factors, including the compound's volatility, thermal stability, and the desired sensitivity of the assay.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[1] | Ideal for volatile and thermally stable compounds.[1] Thermal degradation of some isothiocyanates has been observed.[1] |
| Sample Preparation | Often requires sample dissolution in a suitable solvent. Derivatization may be necessary for compounds lacking a UV chromophore to enhance detection.[1][4] | May require derivatization to increase volatility and thermal stability. |
| Detection | Commonly uses UV-Vis, Diode Array (DAD), or Mass Spectrometry (MS) detectors.[4] | Mass Spectrometry provides high selectivity and structural information.[3] |
| Sensitivity | Generally offers good sensitivity, with limits of detection (LOD) often in the nanomolar range.[4][5] | Typically provides excellent sensitivity, with LODs in the femtomolar to picomolar range.[6] |
| Data Output | Chromatogram showing retention time and peak area/height. MS detector provides mass-to-charge ratio. | Total ion chromatogram, mass spectra of individual peaks for identification. |
| Potential for this compound | The pyrimidine ring should provide a UV chromophore, potentially simplifying detection. The polarity of the molecule will dictate the choice of column and mobile phase. | The volatility of this compound needs to be determined. The isothiocyanate group can be reactive at high temperatures, potentially leading to degradation in the GC inlet.[1] |
Experimental Protocols
Below are generalized experimental protocols for HPLC and GC-MS analysis of isothiocyanates, which can be adapted for this compound.
HPLC Method Protocol
A reversed-phase HPLC method is generally suitable for the analysis of polar to moderately non-polar compounds like pyrimidine derivatives.[7]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (a UV scan of a standard solution should be performed to determine this).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve the sample to be analyzed in the same solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
GC-MS Method Protocol
The suitability of GC-MS depends on the volatility and thermal stability of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C (optimization may be required to prevent degradation).
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Injection Mode: Split or splitless, depending on the concentration of the analyte.
Mass Spectrometer Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Sample Preparation:
-
Dissolve a known amount of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is necessary to improve volatility or stability, a suitable reagent would be used. For isothiocyanates, direct analysis is often possible.
Visualizing the Analytical Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and GC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. [Determination of isothiocyanates and related compounds in mustard extract and horseradish extract used as natural food additives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. bohrium.com [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of 2-Thiopyrimidine Analogs: A Comparative Guide
The following guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-thiopyrimidine analogs, serving as close surrogates for 2-isothiocyanatopyrimidine derivatives. The inherent reactivity of the isothiocyanate group often involves its conversion from or interaction with a thione or thiol precursor, making the SAR of 2-thiopyrimidines highly relevant. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of the current understanding of how structural modifications to the 2-thiopyrimidine scaffold influence their biological activity.
Data Presentation: Comparative Biological Activities
The biological activities of various 2-thiopyrimidine analogs are summarized below, with a focus on their anticancer, anti-inflammatory, and kinase inhibitory properties. The data has been compiled from multiple studies to facilitate a clear comparison of the effects of different substituents on the pyrimidine core.
Anticancer Activity of 2-Thiopyrimidine Analogs
The following table presents the half-maximal inhibitory concentrations (IC50) of various 2-thiopyrimidine derivatives against a panel of human cancer cell lines.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Cl-Ph | H | H | K-562 (Leukemia) | >10 | [1] |
| 1b | 4-OCH3-Ph | H | H | K-562 (Leukemia) | 5.21 | [1] |
| 1c | 4-N(CH3)2-Ph | H | H | K-562 (Leukemia) | 3.56 | [1] |
| 2a | 4-Cl-Ph | H | H | MCF-7 (Breast) | 1.37 | [1] |
| 2b | 4-OCH3-Ph | H | H | MCF-7 (Breast) | >10 | [1] |
| 2c | 4-N(CH3)2-Ph | H | H | MCF-7 (Breast) | 4.12 | [1] |
| 3a | 4-Cl-Ph | H | H | HT-29 (Colon) | 2.10 | [1] |
| 3b | 4-OCH3-Ph | H | H | HT-29 (Colon) | >10 | [1] |
| 3c | 4-N(CH3)2-Ph | H | H | HT-29 (Colon) | 3.15 | [1] |
| 4a | - | - | - | HCT-116 (Colon) | 2.80 | [2] |
| 4b | - | - | - | HepG2 (Liver) | 4.10 | [2] |
Structure for compounds 1a-c, 2a-c, and 3a-c is a 2-thiopyrimidine/chalcone hybrid. R1 and other substituents are on the chalcone moiety. Structure for compounds 4a and 4b are thieno[2,3-d]pyrimidine derivatives.
From the data, it is evident that the nature of the substituent on the phenyl ring significantly impacts the anticancer activity. For instance, in the K-562 leukemia cell line, a dimethylamino group at the R1 position (compound 1c ) results in higher potency compared to a methoxy group (compound 1b ) or a chloro group (compound 1a ).[1]
Anti-inflammatory and Kinase Inhibitory Activity
The inhibitory activities of 2-thiopyrimidine and related thienopyrimidine analogs against key enzymes in inflammation and cell signaling pathways are presented below.
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 5a | COX-1 | >100 | [3] |
| 5b | COX-2 | 0.04 | [3] |
| 6a | PI3Kδ | 0.0034 | [4] |
| 7a | VEGFR-2 | 0.23 | [2] |
Compound 5b is a pyrazolo[3,4-d]pyrimidine derivative. Compound 6a is a 6-amino-5-cyano-2-thiopyrimidine derivative.[4] Compound 7a is a thieno[2,3-d]pyrimidine derivative.[2]
These findings highlight the potential of the 2-thiopyrimidine scaffold as a template for the development of potent and selective enzyme inhibitors. Notably, compound 5b shows high selectivity for COX-2 over COX-1, a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects.[3] Furthermore, derivatives such as 6a and 7a demonstrate potent inhibition of protein kinases involved in cancer progression.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines (e.g., K-562, MCF-7, HT-29) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48-72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined by plotting the percentage of viability against the compound concentration.
In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of the compounds to inhibit COX-1 and COX-2 isoenzymes was evaluated using a colorimetric assay.
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes were used.
-
Reaction Mixture: The reaction mixture contained Tris-HCl buffer (100 mM, pH 8.0), hematin, and the respective enzyme.
-
Compound Incubation: The test compounds, dissolved in DMSO, were pre-incubated with the enzyme for 15 minutes at 25°C.
-
Initiation of Reaction: The reaction was initiated by the addition of arachidonic acid as the substrate.
-
Peroxidase Activity Measurement: The peroxidase activity of COX was determined by monitoring the initial rate of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation to its colored product at 610 nm.
-
IC50 Determination: The IC50 values were calculated from the concentration-inhibition response curves.
In Vitro Protein Kinase Inhibition Assay
The inhibitory activity of the compounds against specific protein kinases (e.g., PI3Kδ, VEGFR-2) was determined using a radiometric or fluorescence-based assay.[5]
-
Assay Buffer: A suitable kinase assay buffer containing ATP and the specific substrate for the kinase was prepared.
-
Compound and Enzyme Incubation: The test compounds were incubated with the purified kinase enzyme in the assay buffer.
-
Reaction Initiation: The kinase reaction was initiated by the addition of [γ-33P]ATP or a fluorescently labeled ATP analog.
-
Reaction Termination: The reaction was allowed to proceed for a specific time at 30°C and then terminated by the addition of a stop solution (e.g., phosphoric acid).[5]
-
Detection of Phosphorylation:
-
Radiometric Assay: The phosphorylated substrate was captured on a filter membrane, and the incorporated radioactivity was measured using a scintillation counter.[5]
-
Fluorescence-based Assay: The change in fluorescence intensity or polarization due to substrate phosphorylation was measured using a suitable plate reader.
-
-
IC50 Calculation: The percentage of kinase inhibition was calculated, and the IC50 values were determined from the dose-response curves.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the SAR of 2-thiopyrimidine analogs.
Caption: General workflow for the synthesis, biological evaluation, and SAR analysis of 2-thiopyrimidine analogs.
Caption: Simplified signaling pathway showing the inhibition of COX enzymes by 2-thiopyrimidine analogs.
References
- 1. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2.6. Kinase Profiling Assay [bio-protocol.org]
Comparing the efficacy of different synthetic routes to 2-isothiocyanatopyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes to 2-isothiocyanatopyrimidine, a valuable building block in medicinal chemistry and drug development. The efficacy of three common methods—the use of thiophosgene, carbon disulfide with a coupling agent, and 1,1'-thiocarbonyldiimidazole (TCDI)—are evaluated based on reaction parameters, yield, and safety considerations. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reagents | Typical Yield (%) | Reaction Conditions | Key Advantages | Key Disadvantages |
| Route 1: Thiophosgene | 2-Aminopyrimidine, Thiophosgene, Triethylamine | ~80-90% | Anhydrous organic solvent (e.g., Dichloromethane), 0°C to room temperature | High yield, relatively fast reaction | Highly toxic and corrosive reagent, requires stringent safety precautions |
| Route 2: Carbon Disulfide | 2-Aminopyrimidine, Carbon Disulfide, Dicyclohexylcarbodiimide (DCC) | ~60-75% | Anhydrous organic solvent (e.g., Dichloromethane, THF), Room temperature | Avoids the use of highly toxic thiophosgene | Formation of dicyclohexylurea (DCU) byproduct can complicate purification, DCC is a known allergen |
| Route 3: TCDI | 2-Aminopyrimidine, 1,1'-Thiocarbonyldiimidazole (TCDI) | ~70-85% | Anhydrous organic solvent (e.g., THF, Chloroform), Room temperature to reflux | Good yield, safer alternative to thiophosgene, clean reaction | TCDI is moisture-sensitive and relatively expensive |
Synthetic Pathway Overview
The primary precursor for the synthesis of this compound is 2-aminopyrimidine. The three compared synthetic routes introduce the isothiocyanate functional group through different reagents.
Caption: General synthetic pathways from 2-aminopyrimidine to this compound.
Route 1: The Thiophosgene Method
This classical approach is often favored for its high efficiency and relatively short reaction times. The reaction proceeds via the formation of a thiocarbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isothiocyanate.
Experimental Protocol
To a solution of 2-aminopyrimidine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane (DCM) at 0°C, a solution of thiophosgene (1.1 eq) in DCM is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: Reaction mechanism for the thiophosgene method.
Route 2: The Carbon Disulfide and Dicyclohexylcarbodiimide (DCC) Method
This route offers a safer alternative to the highly toxic thiophosgene. 2-Aminopyrimidine reacts with carbon disulfide to form a dithiocarbamic acid salt in situ. Dicyclohexylcarbodiimide (DCC) then acts as a dehydrating agent to facilitate the elimination of water and formation of the isothiocyanate.
Experimental Protocol
To a solution of 2-aminopyrimidine (1.0 eq) and carbon disulfide (1.5 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is observed. The reaction progress is monitored by TLC. After completion, the DCU precipitate is removed by filtration. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Caption: Workflow for the carbon disulfide and DCC method.
Route 3: The 1,1'-Thiocarbonyldiimidazole (TCDI) Method
This method utilizes a safer and more convenient thiocarbonylating agent, 1,1'-thiocarbonyldiimidazole (TCDI). The reaction is generally clean and provides good yields, making it an attractive alternative to both the thiophosgene and DCC methods.
Experimental Protocol
To a solution of 2-aminopyrimidine (1.0 eq) in anhydrous tetrahydrofuran (THF) or chloroform, 1,1'-thiocarbonyldiimidazole (TCDI) (1.1 eq) is added in one portion at room temperature. The reaction mixture is then stirred at room temperature or heated to reflux for 2-6 hours, with progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Caption: Reaction pathway using 1,1'-thiocarbonyldiimidazole (TCDI).
Conclusion
The choice of synthetic route to this compound depends on a balance of factors including the desired yield, available safety infrastructure, and cost. The thiophosgene method, while offering high yields, necessitates stringent safety measures due to the extreme toxicity of the reagent. The carbon disulfide/DCC method provides a safer alternative, though purification can be complicated by the dicyclohexylurea byproduct. For many applications, the use of 1,1'-thiocarbonyldiimidazole represents an optimal compromise, providing good yields with a significantly improved safety profile over thiophosgene. Researchers should carefully consider these factors when selecting the most appropriate method for their synthetic goals.
Comparative Docking Analysis of 2-Isothiocyanatopyrimidine Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the docking studies of 2-isothiocyanatopyrimidine derivatives with various protein targets implicated in cancer and inflammation. The following sections detail the binding affinities, experimental protocols, and relevant signaling pathways to support further investigation and drug design efforts.
Data Presentation: Comparative Docking Scores
| Derivative Type | Target Protein | PDB ID | Binding Affinity (kcal/mol) | Reference Compound | Binding Affinity (kcal/mol) |
| Pyrimidine Derivatives | Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 to -7.4[1][2] | Ascorbic acid | -7.9[2] |
| Isothiocyanate Derivatives | Cyclooxygenase-2 (COX-2) | 4M11 | Not explicitly stated in numerals, but high affinity noted[3] | Meloxicam | Not explicitly stated |
| Pyrimidine-Thiol Derivatives | Cyclooxygenase-1 (COX-1) | Not Specified | -6.081 | Not Specified | Not Specified |
| Pyrimidine-Thiol Derivatives | Cyclooxygenase-2 (COX-2) | Not Specified | -8.602 | Not Specified | Not Specified |
| Thienopyrimidine Derivatives | Bcl-2 | 2W3L | Moderate binding free energies reported | DRO (selective Bcl-2 inhibitor) | Not Specified |
| Pyrimidine Derivatives | Topoisomerase II | Not Specified | Substantial binding affinities noted[4] | Not Specified | Not Specified |
| Pyrimidine Derivatives | Heat Shock Protein 90 (HSP90) | Not Specified | Substantial binding affinities noted[4] | Not Specified | Not Specified |
Experimental Protocols
The methodologies outlined below are representative of the general procedures followed in the cited molecular docking studies. Specific parameters may vary between individual studies.
Molecular Docking Protocol using AutoDock
A common approach for performing molecular docking studies involves the use of AutoDock software. The general workflow is as follows:
-
Ligand Preparation:
-
The 2D structures of the this compound derivatives are drawn using chemical drawing software like ChemDraw.
-
These structures are then converted to 3D structures and saved in a suitable format (e.g., .mol2).
-
Software such as Marvin Sketch is used to convert the .mol2 files to .pdb files.[1]
-
Finally, AutoDockTools (ADT) is used to prepare the ligand for docking by adding polar hydrogens, assigning Gasteiger charges, and saving the file in .pdbqt format.[1]
-
-
Protein Preparation:
-
The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules are typically removed from the protein structure.
-
Polar hydrogens are added to the protein using ADT.
-
The protein structure is then converted to the .pdbqt format.[1]
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein to specify the search space for the docking simulation.
-
The grid parameters are set using the AutoGrid utility in AutoDock.[1]
-
-
Docking Simulation:
-
The docking simulation is performed using AutoDock Vina or a similar version of the software.
-
The program systematically searches for the optimal binding pose of the ligand within the defined grid box, evaluating the binding energy for each conformation.
-
-
Analysis of Results:
-
The results are analyzed to identify the binding pose with the lowest binding energy, which represents the most stable ligand-protein complex.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like Discovery Studio or PyMOL.
-
Mandatory Visualizations
Experimental Workflow for Molecular Docking
Caption: A generalized workflow for in silico molecular docking studies.
Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Poly (ADP-ribose) Polymerase-1 (PARP-1) in DNA Damage Repair
Caption: The role of PARP-1 in the DNA single-strand break repair pathway.
Cyclooxygenase (COX) Signaling Pathway
Caption: The cyclooxygenase (COX) pathway leading to prostaglandin synthesis.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-friendly synthesis, docking study, pharmacokinetics studies, and anti-proliferative evaluation of pyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors [ejchem.journals.ekb.eg]
Navigating the Selectivity Landscape of Pyrimidine-Based Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of novel kinase inhibitors is paramount to advancing safe and effective therapeutics. This guide provides a comparative overview of methodologies and data interpretation for assessing the selectivity of pyrimidine-based compounds, with a focus on the 2-isothiocyanatopyrimidine scaffold, a promising but understudied class of kinase inhibitors.
While comprehensive cross-reactivity data for this compound-based compounds is not extensively available in the public domain, this guide leverages data from structurally related pyrimidine derivatives to illustrate the principles of selectivity profiling. The experimental protocols and data presentation formats provided herein offer a robust framework for researchers to evaluate their own novel compounds.
Quantitative Cross-Reactivity Data of Representative Pyrimidine-Based Kinase Inhibitors
The following tables summarize the inhibitory activity of various pyrimidine and thienopyrimidine derivatives against a panel of kinases and cancer cell lines. This data, while not specific to this compound compounds, serves as a crucial example of how to present selectivity and potency data.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Thienopyrimidine 10a | FLT3 | 17.83 ± 3.8 | [1] |
| Thienopyrimidine 9a | FLT3 | 20.4 ± 2.8 | [1] |
| Thienopyrimidine 12 | FLT3 | 27.22 ± 5.6 | [1] |
| Thienopyrimidine Acid A | CK2 | 0.1 | [2] |
| Thienopyrimidine Acid B | CK2 | 0.125 | [2] |
Table 1: In Vitro Kinase Inhibitory Activity of Representative Thienopyrimidine Derivatives. This table showcases the half-maximal inhibitory concentration (IC50) of selected compounds against their target kinases, providing a direct measure of their potency.
| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |
| Thienopyrimidine 9a | HT-29 | 1.21 ± 0.34 | Colon Carcinoma | [1] |
| HepG-2 | 6.62 ± 0.7 | Hepatocellular Carcinoma | [1] | |
| MCF-7 | 7.2 ± 1.9 | Breast Cancer | [1] | |
| Thienopyrimidine 9b | HT-29 | 0.85 ± 0.16 | Colon Carcinoma | [1] |
| HepG-2 | 9.11 ± 0.3 | Hepatocellular Carcinoma | [1] | |
| MCF-7 | 16.26 ± 2.3 | Breast Cancer | [1] | |
| Chalcone-Thienopyrimidine 3b | HepG-2 | < 5-FU | Hepatocellular Carcinoma | [3] |
| MCF-7 | < 5-FU | Breast Cancer | [3] | |
| Chalcone-Thienopyrimidine 3g | HepG-2 | < 5-FU | Hepatocellular Carcinoma | [3] |
| MCF-7 | < 5-FU | Breast Cancer | [3] |
Table 2: In Vitro Cytotoxicity of Representative Pyrimidine Derivatives against Cancer Cell Lines. This table presents the cytotoxic effects of the compounds on various cancer cell lines, indicating their potential as anti-cancer agents. The IC50 values represent the concentration required to inhibit the growth of 50% of the cell population.
Experimental Protocols for Assessing Cross-Reactivity
A thorough evaluation of a compound's selectivity is critical. The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (e.g., a peptide or protein), and MgCl2.
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a predetermined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Reaction Termination: Stop the reaction after a specific time (e.g., 10-60 minutes) by adding a stop solution, such as phosphoric acid.
-
Separation and Quantification: Spot the reaction mixture onto a phosphocellulose paper or filter membrane. Wash the paper/membrane to remove unincorporated [γ-³²P]ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (without inhibitor). Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Competitive Binding Assay (e.g., KiNativ™)
This method assesses the ability of a compound to compete with a known, broad-spectrum kinase probe for binding to the ATP-binding site of kinases in a complex biological sample (e.g., cell lysate).
-
Lysate Preparation: Prepare a cell or tissue lysate that contains a wide range of kinases.
-
Compound Incubation: Incubate the lysate with the test compound at various concentrations.
-
Probe Labeling: Add a biotinylated acyl-phosphate probe that irreversibly binds to the active sites of kinases. The test compound will compete with the probe for binding.
-
Enrichment of Labeled Kinases: Enrich the probe-labeled kinases using streptavidin-coated beads.
-
Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: A decrease in the signal for a particular kinase in the presence of the test compound indicates that the compound binds to that kinase. The IC50 for each kinase can be determined by quantifying the displacement of the probe at different compound concentrations.
Cell-Based Phosphorylation Assay (e.g., Western Blot or ELISA)
This assay measures the ability of a compound to inhibit the phosphorylation of a specific downstream substrate of a target kinase within a cellular context.
-
Cell Culture and Treatment: Culture the desired cell line to an appropriate confluency. Treat the cells with the test compound at various concentrations for a specific duration.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate of interest.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Normalize the signal to the total amount of the substrate protein using an antibody against the non-phosphorylated form.
-
-
ELISA Analysis:
-
Coat a microplate with an antibody that captures the target substrate.
-
Add the cell lysates to the wells.
-
Add a primary antibody that detects the phosphorylated form of the substrate, followed by an enzyme-linked secondary antibody.
-
Add a substrate that produces a colorimetric or fluorescent signal.
-
Quantify the signal using a plate reader.
-
-
Data Analysis: Quantify the reduction in phosphorylation at each compound concentration to determine the cellular IC50 value.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental procedures. The following visualizations, created using the DOT language, depict a general workflow for assessing kinase inhibitor cross-reactivity and a simplified EGFR signaling pathway, a common target for pyrimidine-based inhibitors.
Figure 1. A generalized experimental workflow for kinase inhibitor cross-reactivity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2-Isothiocyanatopyrimidine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of 2-isothiocyanatopyrimidine based on available safety information for isothiocyanate and pyrimidine compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS for this compound and your institution's environmental health and safety (EHS) guidelines before handling and disposal.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Isothiocyanates are a class of reactive compounds that are often toxic and sensitizing, while pyrimidine derivatives can also present significant health hazards. Therefore, this chemical waste must be managed with stringent safety protocols.
Hazard Profile
The following table summarizes the potential hazards associated with isothiocyanate compounds, which should be considered when handling this compound.
| Hazard Classification | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled.[1][2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation.[1][2] |
| Respiratory or Skin Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. May cause an allergic skin reaction.[1][2] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2] |
| Aquatic Toxicity | Very toxic to aquatic life.[4] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard lab coat is required. For larger quantities or potential for splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: Use a certified respirator if handling outside of a fume hood or if there is a risk of aerosol generation.[1]
2. Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a designated, leak-proof container.
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction residues and contaminated solvents, in a separate, compatible, and sealable container.
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can lead to hazardous reactions.
3. Waste Container Selection and Labeling:
-
Container: Use a container that is chemically compatible with this compound and any solvents present. The container must have a secure, tight-fitting lid.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
Any other pertinent hazard information (e.g., "Toxic," "Sensitizer")
-
4. Storage of Waste:
-
Store waste containers in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility, as directed by your institution's policies.
-
The storage area should be well-ventilated, secure, and away from general laboratory traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
5. Final Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [4] This compound is harmful to the environment and must be disposed of as hazardous chemical waste.
-
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the required disposal method for many chemical wastes to ensure complete destruction.
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate the affected area and alert your colleagues and supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb large spills of flammable liquids.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
